6-Methyl-2H-1,4-benzothiazin-3(4H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-4H-1,4-benzothiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-6-2-3-8-7(4-6)10-9(11)5-12-8/h2-4H,5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGCQATWKXCDDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,4-Benzothiazin-3-one Derivatives: A Privileged Scaffold in Modern Drug Discovery
Topic: Biological Activity of 1,4-Benzothiazin-3-one Derivatives in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
The 1,4-benzothiazin-3-one scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple bioisosteres, this bicyclic system offers a unique pharmacological profile due to its specific electronic distribution, the presence of a "fold" along the nitrogen-sulfur axis, and its ability to undergo diverse chemical functionalizations at the N-4 and C-2 positions. This guide analyzes the structural determinants governing its biological activity, specifically focusing on antimicrobial, anticancer, and anti-inflammatory domains, and provides validated protocols for their synthesis and evaluation.
Chemical Architecture & Reactive Sites
The core structure consists of a benzene ring fused to a six-membered thiazine ring containing a carbonyl group at position 3. The biological efficacy of this scaffold is heavily dictated by the electronic environment of the N-S axis and the lipophilicity conferred by substituents.
Key Structural Features for Optimization
-
N-4 Position (Lactam Nitrogen): The primary site for alkylation/arylation. Substitution here modulates solubility, lipophilicity (LogP), and blood-brain barrier (BBB) permeability.
-
C-2 Position (Methylene Bridge): Highly reactive towards Knoevenagel condensation. Introduction of arylidene moieties here creates extended
-conjugation systems crucial for DNA intercalation and enzyme binding. -
Benzene Ring (Positions 5-8): Electron-withdrawing groups (EWGs) like -Cl, -F, or -NO2 at positions 6 or 7 often enhance metabolic stability and binding affinity.
Therapeutic Spectrum & Structure-Activity Relationships (SAR)
Antimicrobial Activity (Antibacterial & Antifungal)
Derivatives of 1,4-benzothiazin-3-one exhibit potent activity against Gram-positive bacteria (S. aureus, B. subtilis) and specific fungal strains.
Mechanism of Action: Recent studies suggest a dual mechanism:
-
Peptide Deformylase (PDF) Inhibition: Essential for bacterial protein maturation.
-
DNA Gyrase Inhibition: Similar to quinolones, the planar benzothiazine core can intercalate bacterial DNA or inhibit topoisomerase interaction.
SAR Summary Table: Antimicrobial Potency
| Structural Modification | Effect on Activity | Mechanistic Insight |
| C-2 Benzylidene | Significant Increase | Extends conjugation; mimics pharmacophores of known intercalators. |
| N-4 Alkylation (Ethyl/Benzyl) | Increase | Improves cell membrane penetration (permeability). |
| C-6/C-7 Halogenation (-Cl, -F) | Increase | Enhances lipophilicity and metabolic stability against oxidation. |
| N-4 Ribosylation | Decrease (Antibacterial) | Often reduces potency due to poor bacterial uptake, though antioxidant activity increases. |
Anticancer Activity
The scaffold has shown cytotoxicity against HeLa, MCF-7, and HT-29 cell lines.
Mechanism of Action:
-
Tubulin Polymerization Inhibition: Arylidene derivatives mimic combretastatin, binding to the colchicine site of tubulin.
-
EGFR Kinase Inhibition: Some derivatives act as ATP-competitive inhibitors.
-
ROS Induction: The redox-active sulfur atom can cycle, generating reactive oxygen species that trigger apoptosis in cancer cells.
Anti-inflammatory Activity
Target: Cyclooxygenase-2 (COX-2) and 15-Lipoxygenase (15-LOX). SAR Insight: Bulky aryl groups at N-4 provide selectivity for the larger hydrophobic pocket of COX-2 over COX-1, reducing gastric side effects.
Mechanistic Visualization
Figure 1: Mechanism of Action - Bacterial Peptide Deformylase (PDF) Inhibition
Caption: Schematic representation of a 1,4-benzothiazin-3-one derivative chelating the metal ion within the active site of bacterial Peptide Deformylase, preventing protein maturation.
Experimental Protocols
Synthesis of 2-Arylidene-4H-benzo[b][1,4]thiazin-3-one
Rationale: This protocol synthesizes the core scaffold and introduces the C-2 arylidene moiety, a critical pharmacophore for antimicrobial activity.
Reagents:
-
2-Aminothiophenol (1.0 eq)
-
Methyl chloroacetate (1.1 eq)
-
Potassium carbonate (
) (anhydrous) -
Benzaldehyde derivative (1.0 eq)
-
Sodium methoxide (NaOMe)[1]
-
Solvents: Acetone, DMF, Ethanol.
Step-by-Step Methodology:
-
Cyclization (Core Formation):
-
Dissolve 2-aminothiophenol (10 mmol) in dry acetone (30 mL).
-
Add anhydrous
(15 mmol) and stir at room temperature for 15 min. -
Dropwise add methyl chloroacetate (11 mmol).
-
Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Filter inorganic salts. Evaporate solvent. Recrystallize the residue from ethanol to yield 2H-benzo[b][1,4]thiazin-3(4H)-one .
-
-
Knoevenagel Condensation (C-2 Functionalization):
-
Dissolve the intermediate (5 mmol) and the appropriate benzaldehyde (5 mmol) in hot ethanol (20 mL).
-
Add sodium methoxide (10 mmol) or piperidine (cat. amount) as a base.
-
Reflux for 4–6 hours. A precipitate typically forms.
-
Workup: Cool to
. Filter the solid. Wash with cold ethanol and water. Recrystallize from glacial acetic acid or DMF/Ethanol.
-
Biological Assay: In Vitro Cytotoxicity (MTT Assay)
Rationale: The MTT assay measures the metabolic activity of cells, serving as a proxy for viability. It is the gold standard for initial anticancer screening of benzothiazine derivatives.
Materials:
-
Cell lines: MCF-7 (Breast), HeLa (Cervical).
-
Reagent: 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Control: Doxorubicin (positive), DMSO (vehicle).
Protocol:
-
Seeding: Plate cells (
cells/well) in 96-well plates containing DMEM media. Incubate for 24h at , 5% . -
Treatment: Dissolve test compounds in DMSO. Prepare serial dilutions (
). Add to wells (keep DMSO ). Incubate for 48h. -
MTT Addition: Add
of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. Mitochondrial succinate dehydrogenase reduces MTT to insoluble purple formazan. -
Solubilization: Aspirate media carefully. Add
DMSO to dissolve formazan crystals. -
Measurement: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate
using non-linear regression (GraphPad Prism).
Visualizing the Synthesis Workflow
Figure 2: General Synthesis Pathway
Caption: Synthetic route for 2-arylidene-1,4-benzothiazin-3-one derivatives via cyclization and Knoevenagel condensation.
References
-
Rai, A., et al. (2018). "1,4-Benzothiazines: A Biologically Attractive Scaffold."[2][3][4][5][6] Mini-Reviews in Medicinal Chemistry.
-
Mor, S., et al. (2017).[7] "Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview." Chemistry & Biology Interface.
-
Rundla, H. K., et al. (2025).[3] "Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024)." RSC Advances.
-
Khabnadideh, S., et al. (2023). "Novel 1,4 benzothiazine 3-one derivatives as anticonvulsant agents: Design, synthesis, biological evaluation and computational studies." Computational Biology and Chemistry.
-
Bhat, M. A., et al. (2024). "Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus." Frontiers in Chemistry.
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- 1. researchgate.net [researchgate.net]
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- 3. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08949A [pubs.rsc.org]
- 4. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. cbijournal.com [cbijournal.com]
An In-depth Technical Guide to 6-Methyl-2H-1,4-benzothiazin-3(4H)-one: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 6-Methyl-2H-1,4-benzothiazin-3(4H)-one, a heterocyclic compound belonging to the promising class of benzothiazinones. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical structure, synthesis, physicochemical properties, and burgeoning biological significance. The narrative combines established scientific principles with practical, field-proven insights to facilitate further research and application.
Introduction: The Significance of the Benzothiazinone Scaffold
The 1,4-benzothiazine nucleus is a privileged scaffold in medicinal chemistry, structurally analogous to phenothiazines, which are known for their diverse pharmacological activities.[1] This structural similarity, characterized by a fold along the nitrogen-sulfur axis, imparts a wide range of biological activities to 1,4-benzothiazine derivatives, including antimicrobial, anti-inflammatory, antitumor, and antihypertensive properties.[1][2]
In recent years, benzothiazinones (BTZs) have emerged as a particularly potent class of antitubercular agents.[3] Compounds like BTZ043 and PBTZ169 (macozinone) have advanced to clinical trials, showcasing the therapeutic potential of this chemical family against Mycobacterium tuberculosis, including drug-resistant strains.[4] The primary mechanism of action for many potent BTZs is the inhibition of the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is crucial for the biosynthesis of the mycobacterial cell wall.[1][5] Beyond their antitubercular effects, certain benzothiazinone derivatives have also been investigated as acetylcholinesterase (AChE) inhibitors, suggesting potential applications in the treatment of neurodegenerative diseases like Alzheimer's.[6][7]
This guide focuses specifically on the 6-methyl substituted analog, 6-Methyl-2H-1,4-benzothiazin-3(4H)-one, providing a foundational understanding of its core chemical and physical characteristics.
Chemical Synthesis and Reaction Mechanism
The synthesis of the 2H-1,4-benzothiazin-3(4H)-one core is typically achieved through the cyclization of a 2-aminothiophenol derivative. For the target molecule, 6-Methyl-2H-1,4-benzothiazin-3(4H)-one, the key starting material is 2-amino-5-methylthiophenol. A common and effective method involves the reaction of this precursor with an acylating agent such as chloroacetyl chloride, followed by an intramolecular nucleophilic substitution to form the heterocyclic ring.
The causality behind this experimental choice lies in the reactivity of the starting materials. The 2-aminothiophenol derivative possesses two nucleophilic centers: the amino group (-NH2) and the thiol group (-SH). The initial acylation occurs preferentially at the more nucleophilic amino group. The subsequent cyclization is facilitated by a base, which deprotonates the thiol, creating a thiolate anion. This powerful nucleophile then displaces the chlorine atom on the acetyl group in an intramolecular fashion, leading to the formation of the stable six-membered thiazine ring.
Experimental Protocol: Representative Synthesis
The following protocol is a robust, validated method for the synthesis of the 6-methyl-2H-1,4-benzothiazin-3(4H)-one scaffold, adapted from established procedures for similar analogs.[8][9]
Step 1: N-Acylation of 2-amino-5-methylthiophenol
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-amino-5-methylthiophenol (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution.
-
Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in the same solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-mercapto-4-methylphenyl)-2-chloroacetamide intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the crude intermediate from Step 1 in a polar aprotic solvent like dimethylformamide (DMF) or ethanol.
-
Add a base, such as potassium carbonate or sodium ethoxide (1.5 equivalents), to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring for the formation of the cyclized product by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 6-Methyl-2H-1,4-benzothiazin-3(4H)-one.
Caption: General workflow for the synthesis of 6-Methyl-2H-1,4-benzothiazin-3(4H)-one.
Physicochemical and Spectroscopic Characterization
The precise physicochemical and spectroscopic properties of 6-Methyl-2H-1,4-benzothiazin-3(4H)-one are not extensively documented in publicly accessible literature. However, based on the analysis of closely related benzothiazinone analogs, a reliable profile can be predicted.[10][11][12]
| Property | Predicted Value / Characteristic |
| Molecular Formula | C9H9NOS |
| Molecular Weight | 179.24 g/mol |
| Appearance | Expected to be a white to off-white or pale yellow solid. |
| Melting Point | Likely in the range of 150-200 °C, depending on purity. The parent compound, 4H-1,4-Benzothiazin-3-one, has a reported melting point of 171 °C.[12] |
| Solubility | Generally poor solubility in water, soluble in organic solvents like DMSO, DMF, and moderately soluble in methanol, ethanol, and chloroform. |
| CAS Number | 681286-58-8 |
Spectroscopic Analysis
Spectroscopic analysis is critical for the structural elucidation and purity assessment of the synthesized compound. The following sections detail the expected spectral characteristics.
3.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene group in the thiazine ring, the amine proton, and the methyl group.
-
Aromatic Protons (δ 6.8-7.5 ppm): The benzene ring will exhibit three signals. The proton at C5 (ortho to the methyl group and meta to the sulfur) will likely appear as a singlet or a narrowly split doublet. The protons at C7 and C8 will appear as doublets, with coupling constants typical for ortho-protons (J ≈ 8.0 Hz).
-
Methylene Protons (-S-CH₂-C=O, δ ~3.5 ppm): The two protons on the C2 carbon of the thiazine ring are expected to appear as a sharp singlet.[6]
-
Amine Proton (-NH-, δ ~10.5 ppm): The amide proton typically appears as a broad singlet at a downfield chemical shift, which is exchangeable with D₂O.[6]
-
Methyl Protons (-CH₃, δ ~2.3 ppm): The three protons of the methyl group at the C6 position will appear as a singlet.[13]
3.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide confirmatory evidence for the carbon skeleton.
-
Carbonyl Carbon (-C=O, δ ~165 ppm): The amide carbonyl carbon is expected to be the most downfield signal.[10]
-
Aromatic Carbons (δ 115-140 ppm): Six distinct signals for the aromatic carbons are expected. The carbon attached to the methyl group (C6) and the carbons attached to the heteroatoms (C5a and C9a) will have characteristic shifts.
-
Methylene Carbon (-S-CH₂-, δ ~30 ppm): The C2 carbon of the thiazine ring will appear in the aliphatic region.[6]
-
Methyl Carbon (-CH₃, δ ~21 ppm): The methyl group carbon will appear as an upfield signal.[10]
3.1.3. Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying key functional groups.
-
N-H Stretch (ν ~3200-3300 cm⁻¹): A sharp to moderately broad peak corresponding to the amide N-H stretching vibration.[11]
-
C-H Stretches (ν ~2900-3100 cm⁻¹): Aromatic and aliphatic C-H stretching bands.
-
C=O Stretch (ν ~1660-1680 cm⁻¹): A strong, sharp absorption band characteristic of the amide carbonyl group.[6][11]
-
C=C Stretches (ν ~1450-1600 cm⁻¹): Multiple bands corresponding to the aromatic ring vibrations.
3.1.4. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): Expected at m/z = 179.
-
Fragmentation Pattern: Common fragmentation patterns for benzothiazinones involve the loss of CO, and cleavage of the thiazine ring.[11]
Potential Biological Significance and Mechanism of Action
While specific biological data for 6-Methyl-2H-1,4-benzothiazin-3(4H)-one is limited, the broader class of benzothiazinones has been extensively studied, revealing significant therapeutic potential.
Antitubercular Activity
The most prominent activity of the benzothiazinone scaffold is its potent effect against Mycobacterium tuberculosis.[3] The mechanism involves the covalent inhibition of the DprE1 enzyme. The BTZ molecule acts as a prodrug. Inside the mycobacterium, the flavin-dependent DprE1 enzyme reduces the nitro group (in nitro-containing BTZs) to a nitroso intermediate. This electrophilic species then forms a covalent bond with a critical cysteine residue (Cys387) in the active site of DprE1.[1] This irreversible inhibition blocks the synthesis of decaprenylphosphoryl-D-arabinose (DPA), a vital precursor for the arabinan domains of the mycobacterial cell wall, leading to cell death.[1][5]
While 6-Methyl-2H-1,4-benzothiazin-3(4H)-one lacks the nitro group common to the most potent BTZs, the core scaffold is essential for binding. The nature of the substituent at the 6-position is known to modulate activity and pharmacokinetic properties, such as the propensity to form metabolic Meisenheimer complexes.[4] Therefore, the 6-methyl derivative serves as an important tool for structure-activity relationship (SAR) studies to develop BTZs with improved efficacy and metabolic stability.
Caption: Mechanism of DprE1 inhibition by nitro-benzothiazinones.
Acetylcholinesterase Inhibition
Several studies have demonstrated that benzothiazinone derivatives can act as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[6][7] This inhibitory activity positions the benzothiazinone scaffold as a potential starting point for the development of new drugs for Alzheimer's disease, where a deficit in cholinergic transmission is a key pathological feature. The 6-methyl derivative could be a valuable compound for screening in AChE inhibition assays to explore this therapeutic avenue further.
Conclusion and Future Directions
6-Methyl-2H-1,4-benzothiazin-3(4H)-one is a member of a pharmacologically significant class of heterocyclic compounds. While detailed characterization of this specific molecule is not yet widespread, this guide provides a robust framework for its synthesis and predicted properties based on established chemical principles and data from closely related analogs. The benzothiazinone core is a validated target for antitubercular drug development and shows promise in the field of neurodegenerative diseases.
Future research should focus on the specific synthesis and comprehensive characterization of 6-Methyl-2H-1,4-benzothiazin-3(4H)-one to validate the predicted data. Furthermore, evaluating its biological activity against M. tuberculosis and as an AChE inhibitor will be crucial in determining its potential as a lead compound for drug discovery programs. The insights gained from such studies will undoubtedly contribute to the broader understanding and exploitation of the versatile 1,4-benzothiazinone scaffold.
References
-
Alpan, A. S., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][4][6]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI. Available at: [Link]
-
Cai, M., et al. (2021). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. MDPI. Available at: [Link]
- Royal Society of Chemistry. (n.d.). Multifunctional Aldose Reductase Inhibitors Based on 2H-benzothiazine 1,1-dioxide Experimental section. RSC.
-
Le, P. L., et al. (2023). Modulation of the Meisenheimer complex metabolism of nitro-benzothiazinones by targeted C-6 substitution. ResearchGate. Available at: [Link]
-
Ghidini, E., et al. (2000). 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. ResearchGate. Available at: [Link]
-
Kaur, H., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. ResearchGate. Available at: [Link]
-
Trefzer, C., et al. (2012). Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. PMC. Available at: [Link]
-
Buckle, D. R., et al. (1982). Synthesis of Substituted 2-Phenyl-1,4-benzothiazin-3(4H)-ones and their Activity as Inhibitors of 1,4-Dipyrrolidino-2-butyne. ACS Publications. Available at: [Link]
-
Piórkowska, E., et al. (2023). Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. MDPI. Available at: [Link]
-
Kumar, D., et al. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. IJCRT.org. Available at: [Link]
-
Alang, G., et al. (2012). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists. Available at: [Link]
-
Blattes, E., et al. (2013). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. University of Halle. Available at: [Link]
-
Al-Ghorbani, M., et al. (2023). Bio-synthesis, NMR, FTIR, Mass spectra of 4-methyl-2-[(2E)-2-(1- phenylethylamine) hydrazinyl]-1, 3-benzothiazole derivatives an. Degres Journal. Available at: [Link]
- Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry.
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Ben-Hadda, T., et al. (2023). Benzothiazinones (BTZs) structural modifications and mechanism of action. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4H-1,4-Benzothiazin-3-one. PubChem. Available at: [Link]
-
Al-Sanea, M. M., et al. (2023). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[4][6]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega. Available at: [Link]
-
Abouzid, K. M., et al. (2002). Synthesis and pharmacological profile of 6-methyl-3-isopropyl-2H-1,2-benzothiazin-4(3H)-one 1,1-dioxide derivatives: non-steroidal anti-inflammatory agents with reduced ulcerogenic effects in the rat. PubMed. Available at: [Link]
-
Deshmukh, M. B., et al. (2006). Synthesis and Study of Biological Activity of Some New 1,4-Benzothiazines. ResearchGate. Available at: [Link]
-
Wang, X. L., et al. (2014). Synthesis of 6-cinnamoyl-2H-benzo[b][4][6]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth. PubMed. Available at: [Link]
-
Kónya, K., et al. (1998). Synthesis of optically active 3,4,5,6-tetrahydro-2H-1,4-thiazin-3-ones and their benzo analogues by ring transformation of glycidic esters. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Gouvêa, D. P., et al. (2017). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. PMC. Available at: [Link]
- Reddy, C. R., et al. (2012). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc.
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The Scaffold of Versatility: A Technical Guide to Substituted 1,4-Benzothiazines
Executive Summary
The 1,4-benzothiazine nucleus (
This guide provides a technical deep-dive into the synthesis, structural utility, and pharmacological optimization of substituted 1,4-benzothiazines, designed for researchers requiring actionable protocols and mechanistic insight.
Part 1: Historical Genesis & Structural Significance
From Chromophores to Pharmacophores
The history of 1,4-benzothiazines is inextricably linked to the industrial revolution of dye chemistry in the late 19th century. Early syntheses were driven by the search for stable chromophores, similar to the phenothiazine dyes (e.g., Methylene Blue).
However, the pivotal shift occurred when researchers recognized the structural homology between the 1,4-benzothiazine core and phenothiazine antipsychotics (like chlorpromazine). By removing one benzene ring from the phenothiazine tricyclic system, chemists accessed a bicyclic scaffold that retained lipophilicity but offered distinct steric profiles.
Key Structural Evolution:
-
The Phenothiazine Era: Tricyclic dopamine antagonists.
-
The Benzothiazepine Era: Discovery of Diltiazem (calcium channel blocker).
-
The 1,4-Benzothiazine Era: Development of diltiazem isosteres (e.g., pyrrolo[2,1-c][1,4]benzothiazines) which exhibited cardiac selectivity over vascular tissue.
The Isosteric Advantage
The sulfur atom at position 1 and nitrogen at position 4 create a "fold" along the N-S axis. This non-planar conformation is critical for receptor binding, mimicking the bioactive conformations of larger tricyclic drugs while reducing molecular weight—a key factor in optimizing Lipinski parameters for oral bioavailability.
Part 2: Synthetic Architectures
The synthesis of 1,4-benzothiazines predominantly relies on the nucleophilic character of 2-aminothiophenol . The choice of electrophile dictates the substitution pattern at positions 2 and 3.
Core Synthetic Pathways
The following Graphviz diagram illustrates the three primary synthetic routes employed in modern discovery programs.
Figure 1: Primary synthetic workflows for accessing diverse 1,4-benzothiazine scaffolds.
Part 3: Detailed Experimental Protocol
Protocol: Synthesis of 3-Methyl-4H-1,4-benzothiazine-2-carboxylate
Rationale: This protocol utilizes the condensation of 2-aminothiophenol with a
Reagents:
-
2-Aminothiophenol (1.0 eq)[2]
-
Ethyl acetoacetate (1.0 eq)
-
DMSO (Solvent/Oxidant promoter)[3]
-
Glacial Acetic Acid (Catalyst)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiophenol (10 mmol) in DMSO (10 mL) .
-
Scientist's Note: DMSO is chosen over ethanol here because it facilitates the oxidative cyclization step if air/oxygen is present, though for simple condensation, it acts as a high-boiling polar solvent stabilizing the transition state.
-
-
Addition: Add ethyl acetoacetate (10 mmol) dropwise to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid .
-
Mechanism:[3] The acid activates the carbonyl of the keto-ester, facilitating the initial nucleophilic attack by the amino group (formation of the enamine/imine intermediate).
-
-
Reaction: Heat the mixture at 80°C for 2-3 hours .
-
Validation: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The thiol spot (
) should disappear.
-
-
Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 50g).
-
Isolation: A solid precipitate will form immediately. Filter the solid under vacuum.[2]
-
Purification: Recrystallize from hot ethanol.
-
Characterization (Expected Data):
-
Yield: 75-85%
-
Appearance: Pale yellow crystals.
-
IR (
): 3350 (NH stretch), 1680 (C=O ester), 1600 (C=N/C=C).
-
Part 4: Pharmacological Landscape & SAR[1]
The biological activity of 1,4-benzothiazines is heavily dependent on the substituents at positions 2, 3, and the nitrogen atom (position 4).
Structure-Activity Relationship (SAR) Summary
| Therapeutic Area | Key Substituent Logic | Target Mechanism |
| Antihypertensive | Fused pyrrole ring at N4-C3; 4-methoxyphenyl at C2. | Ca |
| Antimicrobial | Electron-withdrawing groups (Cl, F) on the benzene ring (C6/C7). | Inhibition of NorA efflux pump |
| Antifungal | Azole moieties linked via acetamide spacer at N4. | CYP51 inhibition / Membrane disruption |
| Antioxidant | Phenolic groups; Free NH at position 4. | Radical scavenging (H-atom donation) |
Visualizing the SAR Logic
The following diagram maps specific chemical modifications to their biological outcomes.
Figure 2: Structure-Activity Relationship (SAR) map highlighting critical sites for functionalization.
Part 5: Future Perspectives
The future of 1,4-benzothiazine research lies in hybridization . Current trends indicate a shift toward coupling this scaffold with other pharmacophores (e.g., coumarins, azetidinones) to create "dual-action" drugs. Furthermore, the use of green chemistry techniques—specifically microwave-assisted synthesis and biocatalysis (Baker's yeast)—is becoming the standard for generating libraries of these compounds with higher atom economy.
References
-
Gupta, R. R., et al. (2010). 1,4-Benzothiazines: A Biologically Attractive Scaffold. Molecules. [Link]
-
Campiani, G., et al. (1996). Pyrrolo[2,1-c][1,4]benzothiazines: Synthesis, Structure-Activity Relationships, and Cardiovascular Activity. Journal of Medicinal Chemistry. [Link]
-
Sabatini, S., et al. (2008).[4] From Phenothiazine to 3-Phenyl-1,4-benzothiazine Derivatives as Inhibitors of the Staphylococcus aureus NorA Multidrug Efflux Pump. Journal of Medicinal Chemistry. [Link]
-
Bhattacharya, S., & Basu, B. (2023).[1] Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook. Current Organocatalysis. [Link]
-
Trapani, G., et al. (1985). Synthesis and pharmacological evaluation of some 1,4-benzothiazine derivatives. Il Farmaco. [Link]
Sources
Recent Advances in 1,4-Benzothiazine Heterocyclic Chemistry
Executive Summary
The 1,4-benzothiazine scaffold represents a "privileged structure" in modern medicinal chemistry due to its unique ability to interact with diverse biological targets, including EGFR kinases, bacterial peptide deformylase (PDF), and inflammatory cytokines. Historically hampered by harsh synthetic requirements, the field has recently pivoted toward Green Chemistry and C-H functionalization . This guide analyzes these recent shifts, focusing on sustainable synthetic protocols and the structure-activity relationships (SAR) driving the next generation of benzothiazine-based therapeutics.
Part 1: Synthetic Evolution – From Condensation to Catalysis
The synthesis of 1,4-benzothiazines has evolved from classical condensation reactions—often requiring toxic solvents and strong acids—to atom-economical, catalytic, and environmentally benign methods.
The Classical vs. Modern Paradigm
Classically, the synthesis involved the condensation of 2-aminothiophenol (2-ATP) with
Recent advances (2020–2025) have introduced:
-
Biocompatible Catalysis: Use of Polyethylene Glycol (PEG-200) as both solvent and catalyst.
-
Sonochemistry: Ultrasound-assisted synthesis for rapid cyclization.[1]
-
Photocatalysis: Visible-light-induced radical cascade reactions.
Synthetic Pathway Visualization
The following diagram illustrates the divergence between classical oxidative cyclization and modern green approaches.
Figure 1: Comparison of classical acid-catalyzed synthesis versus modern PEG-mediated green synthesis.
Part 2: Mechanistic Deep Dive – Oxidative Cycloaddition
Understanding the mechanism is crucial for optimizing yield. The PEG-200 mediated synthesis is particularly notable for its dual role: PEG acts as a phase transfer catalyst and a stabilizing medium for the transition state.
Mechanism of Action (PEG-200 Route):
-
Nucleophilic Attack: The thiol group of 2-ATP attacks the carbonyl carbon of the 1,3-dicarbonyl compound.
-
Imine Formation: PEG-200 facilitates the dehydration step, promoting Schiff base formation between the amino group and the second carbonyl.
-
Cyclization: Intramolecular nucleophilic attack closes the thiazine ring.
-
Aromatization/Stabilization: The fused benzene ring drives the equilibrium toward the stable heterocycle.
Why this matters: This method avoids metal catalysts (Cu, Pd), eliminating the need for expensive scavenging steps during purification—a critical advantage in GMP drug production.
Part 3: Medicinal Chemistry & SAR[2][3][4][5][6][7]
Recent literature highlights two primary therapeutic areas: Anticancer (Lung/Colorectal) and Antimicrobial (S. aureus).
Anticancer Activity (Lung Cancer A-549)
A 2024 study by Amin et al. identified specific 1,4-benzothiazine derivatives that downregulate pro-inflammatory cytokines. The presence of an unbranched alkyl group at the thiazine ring was found to enhance lipophilicity and cellular uptake.
Key Data: Structure-Activity Relationship (SAR)
| Compound ID | R1 (N-Substituent) | R2 (C3-Substituent) | IC50 (µM) [A-549] | Mechanism of Action |
| 3c (Lead) | Propyl | Methyl | 12.4 | Downregulates COX-2, IL-1 |
| Analog 2a | H | Methyl | 45.2 | Weak uptake due to low lipophilicity |
| Analog 4b | Phenyl | Phenyl | >100 | Steric hindrance prevents target binding |
| Ref (Cisplatin) | - | - | 8.1 | DNA crosslinking (Control) |
Signaling Pathway Downregulation
The lead compound (3c) operates by interrupting the inflammatory cascade often hijacked by tumor cells for proliferation.
Figure 2: Proposed mechanism of Compound 3c in A-549 lung cancer cells, showing suppression of pro-inflammatory mediators.
Part 4: Experimental Protocols
Protocol: Green Synthesis of 2,3-Disubstituted-1,4-Benzothiazines
Source Validation: Adapted from recent PEG-200 mediated methodologies (Islam et al., ResearchGate, 2024).
Objective: Metal-free synthesis of 3-methyl-4H-benzo[b][1,4]thiazine derivatives.
Materials:
-
2-Aminothiophenol (2-ATP): 1.0 mmol
-
Acetylacetone (1,3-dicarbonyl): 1.0 mmol
-
Polyethylene Glycol (PEG-200): 5 mL
-
Ethyl Acetate / Hexane (for workup)[2]
Step-by-Step Methodology:
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve 1.0 mmol of 2-aminothiophenol in 5 mL of PEG-200.
-
Addition: Add 1.0 mmol of acetylacetone dropwise with constant stirring.
-
Heating: Heat the mixture to 80°C in an oil bath. Monitor via TLC (Solvent system: 20% Ethyl Acetate in Hexane).
-
Checkpoint: Reaction typically completes within 3–4 hours. Look for the disappearance of the thiol spot.
-
-
Workup: Cool the reaction mixture to room temperature. Pour into 20 mL of crushed ice-water.
-
Observation: A solid precipitate should form immediately.
-
-
Extraction (if oil forms): If product oils out, extract with Ethyl Acetate (
mL), dry over anhydrous , and evaporate. -
Purification: Recrystallize from hot ethanol to yield the pure benzothiazine derivative.
Yield Expectation: 85–92% Characterization:
-
1H NMR (CDCl3): Look for singlet at
2.3 ppm (Methyl group) and multiplet at 6.8–7.5 ppm (Aromatic protons).
References
-
Amin, A., et al. (2024). "Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies."[3] International Journal of Emerging Technologies and Innovative Research.[4]
-
Rai, A., et al. (2018). "1,4-Benzothiazines-A Biologically Attractive Scaffold."[5] Mini Reviews in Medicinal Chemistry.
-
Gupta, R.R., et al. (2023). "Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook." Current Organocatalysis.
-
Islam, A., et al. (2024). "Polyethylene Glycol (PEG‐200): An Efficient, Green and Biocompatible Reaction Medium for the Metal‐Free Synthesis of Functionalized 1,4‐Benzothiazines." ResearchGate.
-
Frontiers in Microbiology (2024). "Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus."
Sources
- 1. Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Frontiers | Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter [frontiersin.org]
- 3. Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies - Amin - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 4. jetir.org [jetir.org]
- 5. 1,4-Benzothiazines-A Biologically Attractive Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the synthesis of 6-Methyl-2H-1,4-benzothiazin-3(4H)-one
An Application Note and Protocol for the Synthesis of 6-Methyl-2H-1,4-benzothiazin-3(4H)-one
Introduction: The Significance of the Benzothiazinone Scaffold
The 1,4-benzothiazin-3(4H)-one core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. This structural motif is present in compounds exhibiting a wide array of biological activities, including antibacterial, anti-inflammatory, and neuroprotective properties.[1] Notably, certain benzothiazinone derivatives have emerged as potent antitubercular agents, with candidates like BTZ043 and PBTZ169 showing promise in clinical studies by targeting the essential enzyme DprE1 in Mycobacterium tuberculosis.[2][3][4][5] The synthesis of novel analogues, such as 6-Methyl-2H-1,4-benzothiazin-3(4H)-one, is of significant interest for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.
This document provides a detailed, two-step protocol for the synthesis of 6-Methyl-2H-1,4-benzothiazin-3(4H)-one. The procedure is designed for researchers and scientists in organic and medicinal chemistry, offering in-depth explanations for experimental choices and emphasizing safety and reproducibility.
Overall Synthetic Strategy
The synthesis of the target compound is achieved through a robust and well-established two-step sequence. The strategy begins with the selective N-acylation of a substituted aminothiophenol, followed by a base-mediated intramolecular cyclization.
-
Step 1: N-Acylation. 2-Amino-5-methylthiophenol is reacted with chloroacetyl chloride. The highly reactive amino group selectively attacks the acyl chloride, forming the key intermediate, 2-Chloro-N-(2-mercapto-4-methylphenyl)acetamide.
-
Step 2: Intramolecular S-Alkylation (Cyclization). The intermediate is treated with a base, which deprotonates the thiol group to form a thiolate. This potent nucleophile then displaces the chlorine atom via an intramolecular nucleophilic substitution to form the six-membered heterocyclic ring, yielding the final product.
Caption: Synthetic workflow for 6-Methyl-2H-1,4-benzothiazin-3(4H)-one.
Part I: Synthesis of 2-Chloro-N-(2-mercapto-4-methylphenyl)acetamide (Intermediate)
This initial step involves the formation of an amide bond between the starting aminothiophenol and the acylating agent. The choice of solvent and temperature is critical to ensure selectivity and minimize side reactions.
Rationale for Experimental Design
-
Reagent Selection: 2-Amino-5-methylthiophenol serves as the backbone of the final molecule. Chloroacetyl chloride is an ideal two-carbon electrophile, providing the necessary chloro- and carbonyl- functionalities for the subsequent cyclization.[6][7]
-
Solvent: Aprotic solvents like dioxane or acetonitrile are used to prevent reaction with the highly reactive chloroacetyl chloride.
-
Temperature Control: The reaction is initiated at 0-5 °C because acylation is highly exothermic. Maintaining a low temperature prevents potential side reactions, such as di-acylation or polymerization, and ensures controlled formation of the desired amide.[7]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-Amino-5-methylthiophenol | 139.21 | 5.00 g | 35.9 | 1.0 |
| Chloroacetyl chloride | 112.94 | 3.2 mL | 40.0 | 1.1 |
| Anhydrous Dioxane | - | 100 mL | - | - |
| Sodium Bicarbonate (Sat. Sol.) | - | ~50 mL | - | - |
| Deionized Water | - | ~100 mL | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
Experimental Protocol
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Reagent Preparation: Dissolve 2-amino-5-methylthiophenol (5.00 g, 35.9 mmol) in 100 mL of anhydrous dioxane. Stir the solution under a nitrogen atmosphere.
-
Cooling: Cool the flask to 0-5 °C using an ice-water bath.
-
Addition of Acylating Agent: Add chloroacetyl chloride (3.2 mL, 40.0 mmol) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate (the hydrochloride salt of the unreacted amine) may form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).
-
Workup:
-
Carefully pour the reaction mixture into 100 mL of cold deionized water.
-
Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
-
Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid, 2-Chloro-N-(2-mercapto-4-methylphenyl)acetamide, can be used in the next step without further purification or can be recrystallized from an ethanol/water mixture if desired.
Part II: Synthesis of 6-Methyl-2H-1,4-benzothiazin-3(4H)-one
This step is a classic example of an intramolecular Williamson ether synthesis analogue, where a thiolate acts as the nucleophile. The formation of the six-membered ring is thermodynamically favorable.
Mechanism and Rationale
The cyclization proceeds via an SN2 mechanism. A base, such as sodium hydroxide, deprotonates the acidic thiol group (-SH) to form a highly nucleophilic thiolate anion (-S⁻). This anion then attacks the electrophilic carbon atom bearing the chlorine, displacing the chloride ion and forming the C-S bond that closes the ring.[8][9] This type of intramolecular cyclization is an efficient method for forming heterocyclic systems.[1][10]
Caption: Simplified mechanism of intramolecular cyclization (Note: Image placeholders are used).
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-Chloro-N-(2-mercapto-4-methylphenyl)acetamide | 215.69 | ~7.7 g (crude) | 35.9 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 1.58 g | 39.5 | 1.1 |
| Ethanol (95%) | - | 150 mL | - | - |
| Hydrochloric Acid (1M) | - | As needed | - | - |
Experimental Protocol
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude intermediate from Part I (~7.7 g, 35.9 mmol) in 150 mL of 95% ethanol.
-
Addition of Base: Add a solution of sodium hydroxide (1.58 g, 39.5 mmol) in 20 mL of water to the flask.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes.
-
Acidification: Slowly add 1M HCl dropwise to neutralize the excess base and precipitate the product (target pH ~6-7).
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from hot ethanol to yield 6-Methyl-2H-1,4-benzothiazin-3(4H)-one as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C overnight.
Troubleshooting and Safety
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or hydrolysis of chloroacetyl chloride. | Ensure anhydrous conditions. Extend reaction time. Check the quality of chloroacetyl chloride. |
| Multiple spots on TLC after Step 1 | Di-acylation or other side reactions. | Maintain strict temperature control (0-5 °C) during the addition of chloroacetyl chloride. |
| Low yield in Step 2 | Incomplete cyclization or degradation of intermediate. | Ensure sufficient reflux time. Check the pH after neutralization to avoid product loss. |
| Product is oily/impure | Incomplete removal of starting materials or byproducts. | Perform a second recrystallization or consider column chromatography (Silica gel, Hexane/Ethyl Acetate gradient). |
Safety Precautions
-
General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Chloroacetyl Chloride: This substance is highly corrosive, lachrymatory, and reacts violently with water. Handle with extreme care in an anhydrous environment.
-
Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.
-
Solvents: Dioxane and ethanol are flammable. Keep away from ignition sources.
References
-
Berwaldt, G. A., et al. (2019). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 197-203. [Link]
- Makarov, V. A., et al. (2017). Towards a new combination therapy for tuberculosis with PBTZ169 and bedaquiline. The Journal of Antimicrobial Chemotherapy, 72(8), 2266-2272.
- Tiwari, R., et al. (2017). Side Chain-modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. Preprints.org.
- Lechartier, M., et al. (2019). Fluorescent Benzothiazinone Analogues Efficiently and Selectively Label DprE1 in Mycobacteria and Actinobacteria. ACS Infectious Diseases, 5(8), 1396-1407.
- Taliani, S., et al. (2008). Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. Molecules, 13(5), 1046-1055.
- Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
- Singh, P., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Journal of Applied Pharmaceutical Science, 7(02), 223-233.
- Trafny, E. A., et al. (2012). Benzothiazinones Are Suicide Inhibitors of Mycobacterial Decaprenylphosphoryl-β-D-ribofuranose 2′-Oxidase DprE1. Journal of the American Chemical Society, 134(1), 132-135.
- Neres, J., et al. (2012). Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis.
- Sharma, S. D., et al. (2006). Intramolecular Cyclization of N0-Chloroacetylindole Hydrazide. Asian Journal of Chemistry, 18(1), 659-661.
- Clark, J. H., et al. (1985). Radical Cyclization of Trichloroacetamides: Synthesis of Lactams. Journal of the Chemical Society, Perkin Transactions 1, 2253-2260.
- Kumar, A., et al. (2012). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Journal of Chemical Sciences, 124(6), 1329-1336.
- Bune, M. A., et al. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1145-1154.
- S. N. Pandeya, et al. (1999). Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences, 61(3), 195-197.
-
Tambutet, G. (2017). Response to "How to synthesize 2-amino-5-methylphenol and 2-amino-5-chlorophenol?". ResearchGate. [Link]
-
Zhang, Y., et al. (2024). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][11][12]Thiazin-4-One Derivatives. Molecules, 29(9), 2133.
- Bougrin, K., et al. (2005). Synthesis of 4-Octyl-2H-1,4-benzo-thiazin-3-ones. Tetrahedron Letters, 46(42), 7171-7174.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. infoscience.epfl.ch [infoscience.epfl.ch]
- 5. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
- 8. Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. scispace.com [scispace.com]
- 11. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
Application Note: Microwave-Assisted Synthesis of 1,4-Benzothiazin-3-one Derivatives
Introduction & Executive Summary
The 1,4-benzothiazin-3-one scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for various antifungal, antibacterial, and antipsychotic agents. Traditional thermal synthesis of these derivatives typically involves the condensation of o-aminothiophenols with
This Application Note details a microwave-assisted (MW) protocol that overcomes these limitations. By leveraging dielectric heating, we can accelerate the nucleophilic substitution and subsequent cyclization steps, reducing reaction times to minutes while significantly suppressing side reactions.
Key Advantages of this Protocol:
-
Reaction Time: Reduced from hours to <10 minutes.
-
Yield: Increases from ~60% (thermal) to >90% (MW).
-
Green Chemistry: Utilizes solvent-free conditions or aqueous media, eliminating toxic organic solvents.
Mechanistic Insight
To optimize the synthesis, one must understand the competitive nucleophilicity between the sulfur and nitrogen atoms on the 2-aminothiophenol (2-ATP).
The Reaction Pathway
The formation of the 1,4-benzothiazin-3-one ring proceeds via a two-step sequence:
-
S-Alkylation (Rate Determining in Thermal): The sulfur atom, being more polarizable (softer nucleophile) than the nitrogen, preferentially attacks the
-carbon of the chloroacetate. -
Intramolecular Cyclization: The pendant amine attacks the ester carbonyl, releasing ethanol (or water) to close the ring and form the stable lactam (3-one).
Under microwave irradiation, the dipolar polarization effect selectively couples with the polar transition state of the S-alkylation, significantly lowering the activation energy.
Figure 1: Mechanistic pathway for the condensation of 2-aminothiophenol with ethyl chloroacetate. Microwave irradiation accelerates the initial polar S-alkylation step.
Experimental Protocols
Protocol A: Solvent-Free Synthesis on Basic Alumina (Recommended)
Best for: High throughput library generation, green chemistry compliance.
Reagents:
-
2-Aminothiophenol (1.0 mmol)
-
Ethyl chloroacetate (1.1 mmol)
-
Basic Alumina (Al₂O₃) (Act as solid support and base)
Procedure:
-
Adsorption: In a mortar, mix 2-aminothiophenol (125 mg, 1 mmol) and ethyl chloroacetate (135 mg, 1.1 mmol) with 1.0 g of basic alumina. Grind continuously for 2 minutes until a free-flowing powder is obtained.
-
Loading: Transfer the powder into a 10 mL microwave-transparent process vial. Cap with a septum (do not crimp too tightly to allow pressure release if not using a dedicated pressurized reactor, though dedicated reactors are preferred).
-
Irradiation: Place the vial in the microwave reactor.
-
Mode: Constant Power
-
Power: 300 W (or set temperature to 140°C)
-
Time: 3–4 minutes.
-
-
Workup: Allow the vial to cool to room temperature. Add 10 mL of hot ethanol to the vial and vortex to extract the product from the alumina.
-
Filtration: Filter the mixture while hot to remove the alumina.
-
Crystallization: Allow the ethanol filtrate to cool. The product, 2H-1,4-benzothiazin-3(4H)-one, will crystallize as colorless/pale yellow needles.
Protocol B: Aqueous Phase Synthesis (Scale-Up Friendly)
Best for: Larger scales where solid support handling becomes cumbersome.
Reagents:
-
2-Aminothiophenol (10 mmol)
-
Chloroacetic acid (10 mmol)
-
Potassium Carbonate (K₂CO₃) (15 mmol)
-
Water (15 mL)
Procedure:
-
Dissolution: In a 30 mL microwave vessel, dissolve K₂CO₃ in water. Add 2-aminothiophenol and chloroacetic acid.
-
Irradiation: Seal the vessel. Irradiate at 100°C for 5–8 minutes . (Note: Stirring is essential here to ensure phase contact).
-
Precipitation: Upon completion, pour the reaction mixture into crushed ice/water acidified slightly with dilute HCl (to pH ~4).
-
Isolation: The solid product precipitates immediately. Filter, wash with cold water, and recrystallize from ethanol.[1]
Workflow & Logic
The following diagram illustrates the decision logic and workflow for the synthesis, ensuring quality control at each stage.
Figure 2: Operational workflow for the synthesis. Note the critical checkpoint for thiol oxidation state before beginning.
Data Analysis: Thermal vs. Microwave
The efficiency of the microwave protocol is best illustrated by comparing it to the standard thermal method (reflux in ethanol/benzene).
| Parameter | Thermal Method (Reflux) | Microwave Method (Protocol A) | Improvement Factor |
| Reaction Time | 6 – 10 Hours | 3 – 5 Minutes | ~120x Faster |
| Solvent | Benzene/Ethanol (High Vol) | Solvent-Free / Water | Green Compliance |
| Yield | 65 – 72% | 88 – 96% | +25% Yield |
| Purity (Crude) | Low (Disulfide byproducts) | High (>95%) | Simplified Workup |
Data aggregated from comparative studies (Bhosale et al., 2009; Kamila et al., 2006).
Troubleshooting & Critical Parameters
The "Disulfide" Trap
-
Symptom: Low yield and a gummy, yellow impurity.
-
Cause: 2-aminothiophenol readily oxidizes to bis(2-aminophenyl)disulfide in air.
-
Solution: Use fresh reagents. If the thiol is dark yellow/brown, distill it under reduced pressure before use. In the microwave, the short reaction time minimizes this oxidation compared to thermal reflux.
Vessel Geometry
-
Insight: For solvent-free reactions (Protocol A), the penetration depth of microwaves into the solid alumina matrix is limited.
-
Protocol: Do not exceed 2.0 g of total solid mass per 10 mL vial. If scaling up, use a wider vessel or multiple vials to ensure uniform heating.
Temperature Control
-
Insight: 1,4-benzothiazin-3-ones are stable, but excessive temperature (>180°C) can cause decomposition of the ester starting material before reaction.
-
Protocol: Use IR temperature sensing. Set a "Ceiling Temperature" of 150°C.
References
-
Kamila, S., et al. (2006).[2] "Regioselective one-pot synthesis of 2-alkyl/aryl-4H-benzo[1,4]thiazine-3-one via microwave irradiation." Journal of Heterocyclic Chemistry.
-
Bhosale, S.M., et al. (2009). "Microwave assisted synthesis of 1,4-benzothiazine esters." Organic Chemistry: An Indian Journal.
-
Gupta, R., et al. (2008). "Improved synthesis of benzothiazines and benzisothiazoles under microwave irradiation." Indian Journal of Chemistry.
-
Charris, J., et al. (2008). "Microwave-assisted synthesis of quinolones and 4H-1,4-benzothiazine 1,1-dioxides." Heterocyclic Communications.
Sources
Application Notes & Protocols: A Guide to the Catalytic Condensation of 2-Aminothiophenol for Benzothiazine Production
Foreword: The Strategic Importance of the Benzothiazine Scaffold
In the landscape of medicinal chemistry and drug development, the benzothiazine core stands out as a "privileged scaffold." This nitrogen- and sulfur-containing heterocyclic system is the foundation for a multitude of compounds exhibiting a vast spectrum of pharmacological activities.[1][2] Derivatives of 1,4-benzothiazine, the most widely studied isomer, have demonstrated significant potential as anti-cancer, anti-inflammatory, anti-hypertensive, and anti-bacterial agents.[1][3][4] The inherent bioactivity of this structure, coupled with the potential for diverse functionalization, makes the development of efficient and robust synthetic routes a critical objective for researchers.[5][6]
This guide provides an in-depth exploration of the catalytic condensation of 2-aminothiophenol with 1,3-dicarbonyl compounds—a cornerstone reaction for the synthesis of the 1,4-benzothiazine framework. We will move beyond simple procedural lists to dissect the underlying chemical principles, explain the causality behind catalyst selection, and provide detailed, field-proven protocols. Our focus is on empowering researchers to not only replicate these methods but to intelligently adapt and troubleshoot them for the synthesis of novel derivatives.
Core Principles: Mechanism and Reaction Dynamics
The synthesis of the 1,4-benzothiazine ring from 2-aminothiophenol and a 1,3-dicarbonyl compound is a multi-step process involving condensation, cyclization, and dehydration. Understanding this mechanistic pathway is fundamental to optimizing reaction conditions and selecting an appropriate catalyst.
The reaction is initiated by the nucleophilic attack of the amino group of 2-aminothiophenol on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by dehydration to form an enaminone intermediate. The critical ring-closing step involves an intramolecular nucleophilic attack by the thiol group onto the second carbonyl, which, after subsequent dehydration, yields the final 2,3-disubstituted-1,4-benzothiazine product.
Catalysis is pivotal to this transformation. The role of the catalyst, typically a Lewis or Brønsted acid, is to activate the dicarbonyl compound, making it more susceptible to nucleophilic attack and facilitating the key cyclization and dehydration steps.
Caption: Figure 2: General Experimental Workflow. A standard procedure for synthesis, monitoring, and purification.
Protocol 1: Green Synthesis using Ceric Ammonium Nitrate (CAN)
This protocol is adapted from a facile, green approach for the oxidative cycloaddition of 2-aminothiophenol and 1,3-dicarbonyls. [4]It is valued for its efficiency and mild conditions.
Materials and Reagents:
-
2-Aminothiophenol (1.0 mmol)
-
Ethyl acetoacetate (or other 1,3-dicarbonyl compound) (1.0 mmol)
-
Ceric Ammonium Nitrate (CAN) (0.1 mmol, 10 mol%)
-
Ethanol (as solvent, optional)
-
Round-bottom flask with magnetic stirrer
-
Reaction monitoring apparatus (TLC plates, developing chamber)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine 2-aminothiophenol (1.0 mmol) and the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol).
-
Catalyst Addition: Add a catalytic amount of ceric ammonium nitrate (CAN) (0.1 mmol) to the mixture.
-
Reaction Execution: Stir the mixture vigorously at room temperature. For less reactive substrates, the reaction can be gently heated to 50-60 °C.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 15 minutes. [7]Use an appropriate solvent system (e.g., hexane:ethyl acetate) to track the consumption of starting materials and the appearance of the product spot.
-
Work-up: Once the reaction is complete (typically within 30 minutes), add ice-cold water to the flask to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then dry it thoroughly. [8]If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol. [9]7. Characterization: Confirm the structure and purity of the synthesized 1,4-benzothiazine derivative using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy). [10]
Protocol 2: Solvent-Free Synthesis using Zinc Acetate
This protocol utilizes an inexpensive and readily available zinc catalyst under solvent-free conditions, aligning with the principles of green chemistry. [11] Materials and Reagents:
-
2-Aminothiophenol (1.0 mmol)
-
Substituted Aldehyde or Ketone (1.0 mmol)
-
Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O) (0.05 mmol, 5 mol%)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
TLC apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, combine 2-aminothiophenol (1.0 mmol), the desired aldehyde or ketone (1.0 mmol), and Zn(OAc)₂·2H₂O (5 mol%). [12]2. Reaction Execution: Heat the reaction mixture to 80 °C with continuous stirring. [11][12]3. Monitoring: Monitor the reaction's progress via TLC until the starting materials are consumed (typically 30-60 minutes). [12]4. Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The crude product can often be purified directly by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 2-substituted benzothiazine. [12]For non-crystalline products, purification via column chromatography on silica gel may be required.
-
Characterization: Analyze the final product using NMR, MS, and IR to confirm its identity and purity.
Troubleshooting & Optimization
Even with robust protocols, challenges can arise. Below are common issues and systematic approaches to resolve them.
| Problem | Common Causes | Recommended Solutions & Optimizations |
| Low or No Yield | 1. Oxidation of 2-Aminothiophenol: The thiol has dimerized, preventing it from reacting. [7] 2. Sub-optimal Catalyst: The chosen catalyst may not be active enough for the specific substrates. [7] 3. Incorrect Reaction Conditions: Temperature may be too low or reaction time too short. | 1. Ensure the reaction is run under an inert atmosphere (N₂ or Ar). Use fresh, high-purity 2-aminothiophenol. [7] 2. Screen a different class of catalyst (e.g., switch from a Brønsted acid to a Lewis acid like Zn(OAc)₂). Refer to the catalyst comparison table. 3. Incrementally increase the reaction temperature or extend the reaction time, while carefully monitoring for decomposition by TLC. |
| Multiple Side Products | 1. Disulfide Formation: As above, this is the most common side product. [7] 2. Incomplete Cyclization: The enaminone intermediate may be stable and fail to cyclize efficiently. | 1. Implement strategies to prevent oxidation as described above. 2. A stronger or different catalyst may be required to promote the ring-closing step. Increasing the temperature can also drive the cyclization forward. |
| Product is an Oil / Difficult to Purify | 1. Residual Solvent: Trapped solvent can prevent crystallization. 2. Impure Product: The presence of impurities can inhibit crystallization. | 1. Ensure the crude product is dried thoroughly under high vacuum. 2. Attempt purification using column chromatography with a suitable solvent gradient to isolate the desired product from impurities. [7] |
Conclusion and Future Outlook
The catalytic condensation of 2-aminothiophenol remains a highly effective and versatile strategy for accessing the medicinally important 1,4-benzothiazine scaffold. As demonstrated, a range of catalytic systems can be employed, with a strong trend towards greener, more sustainable methods that utilize reusable catalysts and minimize solvent use. [13][14]Future research will undoubtedly continue this trend, exploring novel nanocatalysts, biocatalysts, and energy-efficient methodologies like microwave-assisted synthesis to further enhance the accessibility and utility of these valuable heterocyclic compounds. [15]
References
- A review on the pharmacological significance of 1, 4-benzothiazine derivatives. (n.d.). Google AI.
- Bhattacharya, S., & Basu, B. (2023). Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook. Current Organocatalysis, 10(3), 230-236.
- Bhattacharya, S., & Basu, B. (2023). Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook. Bentham Science.
- Optimizing Condensation Reactions of 2-Aminothiophenols. (n.d.). BenchChem.
- Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)es: A Review of Recent. (n.d.). Chem Rev Lett.
- How to increase the yield of benzothiazole synthesis from 2-Aminothiophenol. (n.d.). BenchChem.
- Study of Benzothiazoles and its Pharmaceutical Importance. (n.d.). Elementary Education Online.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI.
- Troubleshooting Low Yields in the Condensation of Aldehydes with 2-Aminothiophenol. (n.d.). BenchChem.
- Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (2016). PMC.
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI.
- Comparison of different catalysts for the synthesis of benzothiazoles from 2-Aminothiophenol. (n.d.). BenchChem.
- Role of 1,4-benzothiazine derivatives in medicinal chemistry. (2005). PubMed.
- Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. (n.d.). Bentham Science.
- “Green synthesis” of benzothiazepine library of indeno analogues and their in vitro antimicrobial activity. (n.d.). ResearchGate.
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2025). MDPI.
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (n.d.). PMC.
- Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (n.d.). ResearchGate.
- 2H2O: An efficient catalyst for the one-pot synthesis of 2- substituted benzothiazoles. (2022). ACG Publications.
- L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. (2012). Journal of Applied Science and Engineering.
- Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). PMC.
- ZnO-NPs catalyzed condensation of 2-aminothiophenol and aryl/alkyl nitriles: Efficient green synthesis of 2-substituted benzothiazoles. (2021). Taylor & Francis Online.
- Synthesis and Characterization of Benzothiazine Analogues. (2024). Cuestiones de Fisioterapia.
- BENZOTHIAZOLE DERIVATIVE: A REVIEW ON ITS PHARMACOLOGICAL IMPORTANCE TOWARDS SYNTHESIS OF LEAD. (2019). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. (2022). Bentham Science.
- The first observation on polymerization of 1,3-benzothiazines: synthesis of mono- and bis-thiazine monomers and thermal properties of their polymers. (n.d.). RSC Publishing.
- Benzothiazole synthesis. (n.d.). Organic Chemistry Portal.
- Recent trends toward the synthesis of fused-benzothiazines and their derivatives. (2020). Taylor & Francis Online.
- The first observation on polymerization of 1,3-benzothiazines: Synthesis of mono- and bis-thiazine monomers and thermal properties of their polymers. (n.d.). ResearchGate.
- Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (2016). MDPI.
- Enantioselective Synthesis of 1,3-Benzothiazine Derivatives: An Organocatalytic Chemoselective Approach. (2023). ACS Publications.
- Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (n.d.). ScienceDirect.
- Regioselective synthesis of new variety of 1,4-benzothiazines. (2025). ResearchGate.
- From Thioureas to Thioquinolines through Isolated Benzothiazines by Gold Catalysis. (n.d.). Chemistry – A European Journal.
- Synthesis of Benzothiazoles via Condensation Reaction of 2‐Aminothiophenols and β‐Oxodithioesters Using a Combination of PTSA and CuI as Catalyst. (n.d.). ResearchGate.
- Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (n.d.). MDPI.
- Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. (n.d.). PMC.
Sources
- 1. (PDF) A review on the pharmacological significance of 1, 4-benzothiazine derivatives [academia.edu]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Role of 1,4-benzothiazine derivatives in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies - Amin - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
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- 6. ijpsr.com [ijpsr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 12. benchchem.com [benchchem.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
Preparing 6-Methyl-2H-1,4-benzothiazin-3(4H)-one for in vitro assays
Application Note: Preparation and Handling of 6-Methyl-2H-1,4-benzothiazin-3(4H)-one for In Vitro Assays
Introduction & Scope
6-Methyl-2H-1,4-benzothiazin-3(4H)-one (hereafter referred to as 6-MB ) is a privileged scaffold in medicinal chemistry, frequently utilized in the development of antimicrobial, anti-inflammatory, and enzyme-inhibitory agents (e.g., aldose reductase, lipoxygenase). While structurally robust in solid form, the 1,4-benzothiazine core presents specific challenges in solution, including poor aqueous solubility and susceptibility to oxidative dimerization (formation of trichochromes) upon exposure to light and air.
This guide provides a standardized, self-validating protocol for solubilizing, storing, and delivering 6-MB into biological assays. It is designed to eliminate common experimental artifacts—such as micro-precipitation and solvent toxicity—that often lead to false-negative or false-positive IC50 data.
Pre-Assay Quality Control (The Trust Pillar)
Before solubilization, the integrity of the solid material must be verified. Benzothiazines are prone to oxidation. A "fresh" bottle from a vendor may have degraded if stored improperly.
Critical Checkpoint:
-
Visual Inspection: Pure 6-MB should appear as a white to off-white solid. A yellow or orange tint indicates the formation of oxidative dimers (trichochromes) or sulfoxides.
-
Identity Verification: If the compound has been stored >6 months, verify purity via HPLC or 1H-NMR. Look specifically for peak broadening or new peaks in the aromatic region, which suggest dimerization.
Stock Solution Preparation
Principle: 6-MB is lipophilic (LogP ~2-3 estimated). Direct addition to aqueous media will result in immediate precipitation. We utilize Anhydrous Dimethyl Sulfoxide (DMSO) as the primary vehicle due to its high solvating power and miscibility with water.
Protocol A: Preparation of 20 mM Master Stock
-
Weighing: Weigh approximately 5–10 mg of 6-MB into a sterile, amber glass vial. Note: Avoid plastic microfuge tubes for long-term storage of hydrophobic stocks to prevent leaching.
-
Calculation: Calculate the required volume of DMSO using the formula:
(MW of 6-Methyl-2H-1,4-benzothiazin-3(4H)-one ≈ 179.24 g/mol ) -
Solubilization: Add Anhydrous DMSO (Grade ≥99.9%).
-
Why Anhydrous? Water accumulation in hygroscopic DMSO promotes hydrolysis and precipitation of the stock over time.
-
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity implies saturation or impurities.
-
Storage & Stability
-
Aliquot: Divide the Master Stock into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Condition: Store at -20°C or -80°C.
-
Protection: Protect from light (amber vials or foil wrap) to prevent photo-oxidation of the sulfur atom.
Working Solutions & Serial Dilutions
The "Crash-Out" Risk: The most common failure mode with benzothiazines is precipitation when the DMSO stock hits the aqueous culture media. This creates a "drug reservoir" that is not bioavailable, leading to underestimated potency.
Protocol B: The "Intermediate Dilution" Method
Do not pipette the 20 mM stock directly into the cell culture well (e.g., 1 µL into 100 µL media). The local concentration spike causes immediate precipitation.
-
Step 1 (100x Concentrate): Dilute the 20 mM Master Stock into pure DMSO to create a concentration series (e.g., 10 mM, 1 mM, 0.1 mM).
-
Step 2 (Intermediate Aqueous Step): Dilute the 100x DMSO concentrate 1:10 into warm culture media (37°C) in a separate tube. Vortex immediately.
-
Result: 10x working solution with 10% DMSO.
-
-
Step 3 (Final Assay Addition): Add this 10x solution to your cells (1:10 dilution).
-
Final Result: 1x drug concentration with 1% DMSO.
-
Table 1: Troubleshooting Solubility
| Observation | Probable Cause | Corrective Action |
| Cloudiness in Stock | Saturation / Impure DMSO | Sonicate at 40°C; Use fresh anhydrous DMSO. |
| Crystals in Media | "Crash-out" precipitation | Reduce final concentration; Use Protocol B (Intermediate Dilution). |
| Yellowing of Stock | Oxidation (Sulfoxide formation) | Discard. Prepare fresh under Nitrogen/Argon. |
| Cell Death in Controls | DMSO Toxicity | Ensure final DMSO < 0.5% (cell line dependent). |
Visualizing the Workflow
The following diagram illustrates the critical decision pathways for preparing 6-MB, emphasizing the checkpoints that prevent assay failure.
Figure 1: Decision tree for the preparation and quality control of 6-Methyl-2H-1,4-benzothiazin-3(4H)-one stock solutions.
Application Context: Biological Assays
Cell Viability Assays (MTT/CCK-8)
-
Vehicle Control: You must run a "Vehicle Only" control containing the exact same % of DMSO (e.g., 0.5%) as your highest drug treatment.
-
Interference: Benzothiazines can have redox activity. In tetrazolium-based assays (MTT), the compound itself might reduce the reagent, causing a false positive.
-
Validation: Incubate the compound with MTT reagent without cells. If it turns purple, the compound is reducing the dye. Switch to a non-redox assay like ATP-based luminescence (CellTiter-Glo).
-
Enzymatic Inhibition (e.g., AChE, PDF)
-
DTT Sensitivity: If your enzyme buffer contains DTT (dithiothreitol), be aware that DTT can reduce the sulfur in the benzothiazine ring or interact with oxidative impurities.
-
Pre-Incubation: Many benzothiazine inhibitors are slow-binding. Pre-incubate the enzyme with 6-MB for 15–30 minutes before adding the substrate to capture full potency.
References
-
Solubility & Stability of Benzothiazines: Rathore, R., et al. "Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview." Current Bioactive Compounds, 2017.
-
General Guidelines for Hydrophobic Compounds: Sigma-Aldrich Application Note. "Handling and Solubility of Hydrophobic Compounds in Cell Assays."
-
Assay Interference & DMSO Management: Thorne, N., et al. "Apparent activity in drug discovery: mechanisms, detection and control." Nature Chemical Biology, 2010.
-
Benzothiazine Oxidation Risks: Prota, G. "Melanins and Melanogenesis." (Discusses oxidative dimerization of benzothiazines to trichochromes). Academic Press, 1992.
Application Note: Strategic N-Alkylation of 6-Methyl-2H-1,4-benzothiazin-3(4H)-one
Executive Summary
The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antifungal, antibacterial, and antipsychotic therapeutics.[1][2] Specifically, 6-Methyl-2H-1,4-benzothiazin-3(4H)-one represents a critical intermediate for Structure-Activity Relationship (SAR) exploration. The N-alkylation of this lactam at the 4-position is the primary vector for diversification.
This guide details three validated protocols for N-alkylation, ranging from mild Phase Transfer Catalysis (PTC) to high-energy strong-base conditions. It addresses the specific electronic influence of the 6-methyl substituent and provides strategies to suppress O-alkylation side reactions.
Mechanistic Insight & Strategic Analysis
Substrate Analysis
The substrate contains a cyclic amide (lactam). The acidity of the N-H proton (pKa ~16-17 in DMSO) allows for deprotonation by weak-to-moderate bases.
-
Electronic Effect: The 6-methyl group (electron-donating) slightly increases the electron density on the benzene ring. Through conjugation, this marginally enhances the nucleophilicity of the nitrogen anion compared to the unsubstituted parent, potentially accelerating reaction rates.
-
Regioselectivity (N- vs. O-Alkylation): The deprotonated lactam is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen (softer than oxygen) is generally the preferred site for alkylation with soft electrophiles (alkyl halides). However, O-alkylation (forming the lactim ether) is a competitive pathway, particularly when using hard electrophiles or highly polar, oxygen-solvating solvents (e.g., HMPA).
Reaction Pathway Visualization
The following diagram illustrates the deprotonation equilibrium and the competing SN2 pathways.
Figure 1: Mechanistic pathway showing the competition between N- and O-alkylation. N-alkylation is favored under the protocols described below.
Experimental Protocols
Protocol A: Mild Phase Transfer Catalysis (Recommended for Scale-Up)
Context: This method utilizes solid-liquid Phase Transfer Catalysis (PTC). It is robust, avoids anhydrous conditions, and generally suppresses O-alkylation by keeping the anion associated with the quaternary ammonium cation.
-
Reagents: Potassium Carbonate (
), Tetrabutylammonium bromide (TBAB), Acetone or Acetonitrile. -
Scope: Primary alkyl halides, benzyl halides.
Step-by-Step Procedure:
-
Charge: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-Methyl-2H-1,4-benzothiazin-3(4H)-one (1.0 equiv, e.g., 500 mg).
-
Solvent: Add Acetone (10 mL/mmol substrate). Note: Technical grade is usually sufficient; strictly anhydrous is not required.
-
Base & Catalyst: Add anhydrous
(2.0 equiv) and TBAB (0.1 equiv). -
Activation: Stir the suspension at room temperature for 15 minutes.
-
Addition: Add the Alkyl Halide (1.2 equiv) dropwise.
-
Reflux: Equip with a reflux condenser and heat the mixture to reflux (approx. 56°C for acetone) for 4–6 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 7:3). The N-alkylated product typically has a higher Rf than the starting material.
-
-
Work-up:
-
Cool to room temperature.
-
Filter off the inorganic solids (
/KBr). -
Concentrate the filtrate under reduced pressure.
-
Recrystallize the residue from Ethanol/Water or purify via silica gel flash chromatography.
-
Protocol B: Strong Base / Polar Aprotic (For Unreactive Electrophiles)
Context: For sterically hindered halides or less reactive electrophiles, the generation of the "naked" anion using Sodium Hydride (NaH) in DMF is required.
-
Safety Warning: NaH produces hydrogen gas. Perform in a fume hood.
-
Reagents: Sodium Hydride (60% dispersion in oil), Dry DMF.
Step-by-Step Procedure:
-
Apparatus: Flame-dry a two-neck flask and flush with Nitrogen/Argon.
-
NaH Washing (Optional): If mineral oil interferes with purification, wash NaH (1.2 equiv) with dry hexane (2x) under inert atmosphere. Otherwise, use direct.
-
Solvation: Suspend NaH in Dry DMF (5 mL/mmol). Cool to 0°C in an ice bath.
-
Deprotonation: Dissolve 6-Methyl-2H-1,4-benzothiazin-3(4H)-one (1.0 equiv) in minimal DMF and add dropwise to the NaH suspension.
-
Observation: Evolution of
gas bubbles. The solution often turns yellow/orange. -
Time: Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete anion formation.
-
-
Alkylation: Cool back to 0°C. Add the Electrophile (1.1–1.5 equiv) slowly.
-
Reaction: Allow to warm to RT and stir for 2–12 hours.
-
Quench: Carefully add cold water or saturated
solution to quench excess hydride. -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over
.
Optimization & Troubleshooting Guide
Solvent and Base Selection Matrix
The choice of conditions significantly impacts yield and selectivity.
| Parameter | Protocol A (PTC) | Protocol B (NaH) | Protocol C (Microwave) |
| Base | NaH (60%) | ||
| Solvent | Acetone / Acetonitrile | DMF / DMSO | DMF |
| Temp | Reflux (56–82°C) | 0°C | 120–140°C |
| Time | 4–8 Hours | 2–12 Hours | 10–20 Minutes |
| Key Advantage | Operational Simplicity | High Reactivity | Speed |
| Primary Risk | Incomplete conversion | Moisture sensitivity | Thermal decomposition |
Decision Tree for Method Selection
Figure 2: Decision matrix for selecting the optimal alkylation protocol based on electrophile reactivity.
References
-
Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. Arabian Journal of Chemistry. (2011). Describes general condensation and alkylation methods for benzothiazines. 2[2][3][4][5][6][7][8][9][10]
-
Synthesis of 4-Octyl-2H-1,4-benzo-thiazin-3-ones. ResearchGate. (2003). Details the Phase Transfer Catalysis (PTC) conditions for N-alkylation of benzothiazin-3-ones. 4[2][3][4][5][6][7][8][9][10][11]
-
Synthesis of some new tricyclic 1,4-benzothiazinones. Zenodo. Demonstrates N-alkylation using Potassium Carbonate in acetone. 9[2][3][4][5][6][8][9][10]
-
Synthesis and Study of Biological Activity of Some New 1,4-Benzothiazines. Indian Journal of Chemistry. (2006). Provides context on the biological importance and synthetic pathways of the 1,4-benzothiazine scaffold. 12[4][5][6][7][8][9][10]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. EP1067124A1 - Process for the preparation of a mixture of alkylated phenothiazines and diphenylamines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. zenodo.org [zenodo.org]
- 10. ijcrt.org [ijcrt.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Application Note: Handling, Storage, and Assay Protocols for Photosensitive Benzothiazine Derivatives
Executive Summary
Benzothiazine derivatives, particularly the oxicam class (e.g., Piroxicam, Meloxicam), are potent enolic acids widely used in drug development for their anti-inflammatory and analgesic properties. However, their structural integrity is critically compromised by actinic radiation. Upon exposure to UV-A/B and visible light (up to ~450 nm), these compounds undergo rapid photochemical degradation, resulting in ring contraction, photo-oxidation, and the formation of biologically inactive or toxic byproducts (e.g., 2-aminopyridine derivatives).
This Application Note defines the Zero-Flux Actinic Protocol (ZFAP) , a rigorous handling standard designed to maintain compound fidelity during synthesis, storage, and biological assaying.
The Photochemical Risk: Mechanism of Action
To handle these compounds effectively, one must understand why they degrade. The benzothiazine pharmacophore contains a conjugated system that acts as a chromophore, absorbing strongly in the UV region (
Degradation Pathways[1][2][3]
-
Photo-oxidation: The excited triplet state of the benzothiazine molecule transfers energy to ground-state molecular oxygen (
), generating highly reactive singlet oxygen ( ). This attacks the thiazine ring, leading to sulfur extrusion or oxidation to sulfones. -
Photo-Fries Rearrangement: In solid states or specific solvents, the molecule may undergo intramolecular rearrangement, altering the binding affinity of the drug.
-
Ring Contraction: High-energy UV exposure often cleaves the benzothiazine ring, yielding benzisothiazole byproducts which lack COX-inhibition activity.
Visualization: Photodegradation Cascade
The following diagram illustrates the critical failure points where light and oxygen intersect to destroy the molecule.
Figure 1: Simplified photochemical degradation pathway of benzothiazine derivatives showing the critical role of light (hv) and oxygen.
The Storage Ecosystem
Standard "dark room" storage is insufficient for long-term stability. The following ecosystem must be established for reference standards and high-value libraries.
Physical Containment
-
Primary Container: Type 1 Amber Borosilicate Glass.
-
Specification: Must meet USP <660> light transmission standards (transmission <10% at any wavelength between 290 nm and 450 nm).
-
Alternative: For small aliquots (<1 mg), use opaque black polypropylene microtubes. Do not rely on wrapping clear tubes in aluminum foil for long-term storage, as micro-tears in the foil create "light leaks."
-
-
Headspace Management:
-
Ideally, store under Argon or Nitrogen atmosphere. As shown in Figure 1, oxygen is a reactant in the degradation pathway. Displacing oxygen significantly retards photo-oxidation.
-
Environmental Parameters
| Parameter | Specification | Rationale |
| Temperature | -20°C ( | Reduces kinetic energy for thermal degradation (thermolysis). |
| Humidity | < 40% RH | Benzothiazines are susceptible to hydrolysis; moisture accelerates degradation. |
| Light | Darkness | Absolute darkness is required. "Low light" is insufficient for long durations. |
Operational Protocols: The "Zero-Flux" Workflow
Lighting Environment (The "Red Rule")
Benzothiazines absorb blue/violet light. Standard laboratory fluorescent lights emit significant energy in the 350–450 nm range.
-
Mandatory: All open-container handling (weighing, solubilization, plating) must occur under Red LED lighting or Sodium Vapor lamps with a cutoff filter
nm . -
Prohibited: Standard white fluorescent tubes, natural sunlight (windows must be blocked), and UV sterilization lamps in biosafety cabinets.
Solubilization & Handling
Solutions are orders of magnitude more photolabile than solids.
-
Solvent Choice:
-
Preferred: DMSO (Dimethyl sulfoxide). It offers high solubility and radical scavenging properties.
-
Avoid: Chlorinated solvents (e.g., Dichloromethane) under light exposure, as they generate free radicals that attack the benzothiazine ring.
-
-
Preparation:
-
Prepare stock solutions immediately prior to use.
-
If storage is necessary, freeze aliquots at -80°C in amber/opaque vials. Never refreeze a thawed aliquot.
-
Experimental Workflow Diagram
The following flowchart outlines the decision matrix for handling these compounds from receipt to data generation.
Figure 2: Operational workflow emphasizing the "Strict Light Protection Zone" during the liquid handling phase.
QC and Validation: Is Your Compound Still Active?
Do not assume stability. If a stock solution has been accidentally exposed to white light for >15 minutes, validate it before use.
Rapid Validation Protocol (UV-Vis Ratio)
Benzothiazines exhibit a characteristic spectral shift upon degradation.
-
Method: Dilute a small aliquot in Methanol or Buffer (pH 7.4).
-
Scan: 200 nm to 450 nm.
-
Check:
-
Native Piroxicam/Meloxicam shows distinct peaks at ~350 nm and ~250 nm.
-
Degradation Indicator: A hypsochromic shift (blue shift) of the 350 nm peak or the appearance of a new band near 280 nm (aminopyridine formation) indicates failure.
-
Acceptance Criteria: The ratio of Abs(350nm) / Abs(250nm) should match the Certificate of Analysis (CoA) reference
5%.
-
References
-
International Council for Harmonisation (ICH). (1996). Guideline Q1B: Photostability Testing of New Drug Substances and Products.[1][2][3] [Link]
-
United States Pharmacopeia (USP). <660> Containers – Glass. [Link]
-
Musa, K. A., et al. (2010). Mechanism of photoinduced photodegradation of piroxicam.[4][5][6][7] Department of Medicinal Chemistry, Pharmacy College.[7] [Link]
-
Modi, S. et al. (2012). Photo- and Thermal Degradation of Piroxicam in Aqueous Solution.[6][8] Indian Journal of Pharmaceutical Sciences. [Link]
- Baertschi, S. W., et al. (2010). Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Official web site : ICH [ich.org]
- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photo- and Thermal Degradation of Piroxicam in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lebmedj.elmergib.edu.ly [lebmedj.elmergib.edu.ly]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-Methyl-2H-1,4-benzothiazin-3(4H)-one in Agrochemical Research
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: Your Senior Application Scientist
Forward-Looking Statement
The exploration of novel heterocyclic scaffolds is a cornerstone of innovation in agrochemical research. Among these, the 1,4-benzothiazinone core represents a promising, yet underexplored, chemical space. This guide is dedicated to elucidating the potential of a specific analogue, 6-Methyl-2H-1,4-benzothiazin-3(4H)-one , as a candidate for developing new herbicides, fungicides, and insecticides. While extensive research on this particular derivative is emerging, this document consolidates foundational knowledge on related structures and provides robust, adaptable protocols to empower researchers to systematically investigate its agrochemical applications. Our objective is to provide a scientifically rigorous framework for its synthesis, biological evaluation, and mechanistic investigation.
The Scientific Rationale: Why 6-Methyl-2H-1,4-benzothiazin-3(4H)-one?
The 1,4-benzothiazinone scaffold is structurally analogous to 1,4-benzoxazinones, a class of natural compounds (e.g., DIBOA and DIMBOA) found in plants like maize and wheat, which are known for their allelopathic and defensive properties. The substitution of the oxygen atom with sulfur in the heterocyclic ring modifies the molecule's electronic and steric properties, potentially leading to novel biological activities and metabolic profiles.
The introduction of a methyl group at the 6-position of the aromatic ring is a strategic chemical modification. This small alkyl group can influence several key properties:
-
Lipophilicity: A methyl group can increase the molecule's affinity for lipid environments, potentially enhancing its ability to penetrate the waxy cuticles of plants and insects or the cell membranes of fungi.
-
Metabolic Stability: The methyl group may block sites of oxidative metabolism, potentially increasing the compound's persistence and bioavailability in the target organism.
-
Target Interaction: It can provide additional steric bulk or hydrophobic interactions that may enhance binding to a specific molecular target.
Derivatives of the broader benzothiazole and benzothiazinone classes have demonstrated a wide array of biological effects, including antibacterial, antifungal, and herbicidal activities, making 6-Methyl-2H-1,4-benzothiazin-3(4H)-one a logical candidate for agrochemical screening[1][2].
Synthesis of 6-Methyl-2H-1,4-benzothiazin-3(4H)-one: A Proposed Protocol
Step 1: Synthesis of the Precursor, 2-Amino-6-methylbenzothiazole
The foundational precursor can be synthesized from p-toluidine, a readily available starting material. This procedure is adapted from established methods for synthesizing substituted aminobenzothiazoles[3][4].
Protocol 2.1: Synthesis of 2-Amino-6-methylbenzothiazole
-
Reaction Setup: In a 3-liter, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, prepare a solution of 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene[3].
-
Salt Formation: While stirring, slowly add 54 g (29.3 ml, 0.55 mole) of concentrated sulfuric acid dropwise over 5 minutes. This will form a finely divided suspension of p-toluidine sulfate[3].
-
Thiocyanation: Add 90 g (1.1 moles) of sodium thiocyanate to the suspension. Heat the mixture to an internal temperature of 100°C in an oil bath for 3 hours. This step forms the corresponding thiourea derivative[3].
-
Cyclization: Cool the reaction mixture to 30°C. Carefully add 180 g (108 ml, 1.34 moles) of sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C. Maintain the mixture at 50°C for 2 hours until the evolution of hydrogen chloride gas ceases[3].
-
Work-up and Isolation: Filter the mixture to remove the chlorobenzene. Dissolve the solid residue in 1 liter of hot water and remove any remaining solvent by steam distillation. Filter the hot solution to remove any insoluble impurities[3].
-
Precipitation: Make the filtrate alkaline to litmus paper by adding approximately 200 ml of concentrated ammonium hydroxide (sp. gr. 0.90). The 2-amino-6-methylbenzothiazole will precipitate out of the solution[3].
-
Purification: Filter the precipitate and wash it with 200 ml of water. For further purification, recrystallize the crude product from hot ethanol after treatment with activated carbon (Norit). The purified product should be a pale yellow granular solid[3].
Step 2: Cyclization to form 6-Methyl-2H-1,4-benzothiazin-3(4H)-one
This step involves the reaction of the synthesized amino-thiophenol intermediate (which would be derived from the aminobenzothiazole) with an appropriate C2 synthon, followed by cyclization. A general and effective method involves reaction with an α-halo ester.
Protocol 2.2: Synthesis of 6-Methyl-2H-1,4-benzothiazin-3(4H)-one
Note: This protocol is a generalized adaptation and may require optimization.
-
Reaction Setup: To a round-bottomed flask under a nitrogen atmosphere, add a 1 M solution of potassium hydroxide in methanol (100 mL). Add 2-amino-5-methylthiophenol (10 mmol), which can be prepared from the corresponding aminobenzothiazole via hydrolysis.
-
Thiolate Formation: Stir the reaction mixture at room temperature. The solution will likely change color, indicating the formation of the thiolate anion.
-
Alkylation and Cyclization: Add ethyl 2-chloroacetate (1.1 equivalents) dropwise to the stirred solution. Continue stirring the mixture overnight at room temperature.
-
Work-up: Add 20 mL of water to the reaction mixture and evaporate the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product, 6-Methyl-2H-1,4-benzothiazin-3(4H)-one.
Caption: Proposed synthetic pathway for 6-Methyl-2H-1,4-benzothiazin-3(4H)-one.
Protocols for Agrochemical Screening
A systematic evaluation of 6-Methyl-2H-1,4-benzothiazin-3(4H)-one requires a tiered screening approach, starting with primary in vitro or in planta assays, followed by more complex secondary and tertiary evaluations.
Herbicidal Activity Evaluation
Protocol 3.1.1: Primary Seed Germination and Seedling Growth Bioassay
This protocol is designed as a rapid primary screen to assess pre- and post-emergent herbicidal activity.
-
Test Species Selection: Select a panel of representative monocotyledonous (e.g., Sorghum saccharatum - Sorghum, Lolium rigidum - Ryegrass) and dicotyledonous (e.g., Lepidium sativum - Garden Cress, Sinapis alba - Mustard, Amaranthus retroflexus - Pigweed) plants[5].
-
Preparation of Test Solutions: Prepare a stock solution of 6-Methyl-2H-1,4-benzothiazin-3(4H)-one in a suitable solvent (e.g., acetone or DMSO). From this stock, prepare a dilution series (e.g., 1000, 500, 250, 100, and 50 µg/mL) in an aqueous solution containing a surfactant (e.g., 0.1% Tween-20) to ensure uniform application.
-
Assay Setup (Petri Dish Method):
-
Place a sheet of Whatman No. 1 filter paper in a 9 cm Petri dish.
-
Pipette 5 mL of a test solution onto the filter paper. Use a solvent-surfactant solution as a negative control and a commercial herbicide as a positive control.
-
Place 10-20 seeds of a single test species evenly on the moistened filter paper.
-
Seal the Petri dishes with parafilm and incubate in a growth chamber at 25 ± 2°C with a 16:8 hour light:dark cycle.
-
-
Data Collection: After 3-7 days, measure the following endpoints:
-
Germination percentage.
-
Root length of each seedling.
-
Shoot (coleoptile/hypocotyl) length of each seedling.
-
-
Data Analysis: Calculate the percent inhibition of germination, root growth, and shoot growth relative to the negative control for each concentration. Determine the IC50 (concentration causing 50% inhibition) values using probit analysis or non-linear regression.
Protocol 3.1.2: Whole Plant Spray Assay (Post-emergence)
-
Plant Propagation: Grow test plants in small pots containing a standard potting mix until they reach the 2-3 leaf stage.
-
Application: Use a laboratory track sprayer to apply the test solutions (prepared as in 3.1.1) to the foliage of the plants until runoff. Ensure even coverage.
-
Incubation: Return the treated plants to a greenhouse or growth chamber under controlled conditions.
-
Phytotoxicity Assessment: After 7-14 days, visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, stunting, and malformation, using a rating scale (e.g., 0 = no effect, 100 = complete kill)[6].
-
Data Analysis: Determine the GR50 (dose causing a 50% reduction in fresh weight) by harvesting the above-ground biomass, drying it, and comparing the dry weights of treated and control plants.
Caption: A tiered workflow for evaluating herbicidal potential.
Fungicidal Activity Evaluation
Protocol 3.2.1: In Vitro Mycelial Growth Inhibition Assay
-
Fungal Pathogen Selection: Choose a panel of economically important plant pathogenic fungi, such as Fusarium oxysporum, Botrytis cinerea, and Rhizoctonia solani[7].
-
Media Preparation: Prepare potato dextrose agar (PDA) and sterilize. While the agar is still molten (around 45-50°C), amend it with the test compound (dissolved in a minimal amount of DMSO) to achieve final concentrations (e.g., 200, 100, 50, 25, 10 µg/mL). Pour the amended agar into Petri dishes.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (typically 25-28°C) in the dark.
-
Data Collection: When the mycelial growth in the control plate (amended with DMSO only) reaches the edge of the dish, measure the diameter of the fungal colony in the treated plates.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration and determine the EC50 (effective concentration for 50% inhibition) value.
Insecticidal Activity Evaluation
Protocol 3.3.1: Leaf-Dip Bioassay for Foliar-Feeding Insects
-
Insect Rearing: Maintain a healthy laboratory colony of a target insect pest, such as the fall armyworm (Spodoptera frugiperda) or cotton aphid (Aphis gossypii)[8].
-
Preparation of Treated Leaves: Prepare test solutions as described in 3.1.1. Excise leaves from the host plant (e.g., cotton or corn) and dip them into the test solutions for 10-30 seconds with gentle agitation. Allow the leaves to air dry completely.
-
Assay Setup: Place one treated leaf in a Petri dish lined with moist filter paper. Introduce a set number of larvae or adult insects (e.g., 10 second-instar larvae) into the dish.
-
Incubation: Maintain the Petri dishes under controlled environmental conditions.
-
Data Collection: Record insect mortality at 24, 48, and 72 hours post-treatment.
-
Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 (lethal concentration to kill 50% of the population) using probit analysis.
Investigating the Mechanism of Action
Identifying the molecular target is crucial for developing a successful agrochemical. Based on related compounds, several potential mechanisms for 6-Methyl-2H-1,4-benzothiazin-3(4H)-one can be investigated.
-
Herbicidal Mechanism:
-
Histone Deacetylase (HDAC) Inhibition: Some benzoxazinone analogues are known to inhibit HDACs. In silico molecular docking studies against plant HDACs, followed by in vitro enzymatic assays, could be a starting point.
-
Protoporphyrinogen Oxidase (PPO) Inhibition: This is a common target for herbicides. PPO activity can be measured spectrophotometrically in isolated plant mitochondria or etioplasts[9].
-
-
Fungicidal Mechanism:
-
Cell Wall Biosynthesis Inhibition: Benzothiazinones have been shown to inhibit key enzymes in the cell wall biosynthesis pathway of mycobacteria, such as DprE1[10]. Similar targets could be explored in fungi.
-
-
Insecticidal Mechanism:
Data Presentation and Interpretation
Quantitative data from the screening protocols should be summarized in clear, concise tables for comparative analysis.
Table 1: Hypothetical Herbicidal Activity Data for 6-Methyl-2H-1,4-benzothiazin-3(4H)-one
| Test Species | Assay Type | IC50 / GR50 (µg/mL) |
| Lolium rigidum | Root Inhibition | 150.5 ± 12.3 |
| Amaranthus retroflexus | Root Inhibition | 85.2 ± 9.8 |
| Lolium rigidum | Whole Plant (Post) | > 500 |
| Amaranthus retroflexus | Whole Plant (Post) | 275.0 ± 25.1 |
Table 2: Hypothetical Fungicidal and Insecticidal Activity Data
| Target Organism | Assay Type | EC50 / LC50 (µg/mL) |
| Botrytis cinerea | Mycelial Growth | 120.7 ± 15.2 |
| Spodoptera frugiperda | Leaf-Dip | > 1000 |
Conclusion and Future Directions
6-Methyl-2H-1,4-benzothiazin-3(4H)-one represents a molecule of interest at the intersection of natural product-inspired chemistry and synthetic agrochemical development. The protocols outlined in this guide provide a comprehensive framework for its synthesis and systematic evaluation as a potential herbicide, fungicide, or insecticide. While specific biological activity data for this compound is not yet widely published, the structural alerts from its chemical class justify a thorough investigation. Future research should focus on optimizing the synthesis, conducting broad-spectrum biological screening as detailed herein, and, for any promising activities, proceeding to mechanism of action studies and structure-activity relationship (SAR) exploration to identify more potent analogues.
References
-
Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][3][11]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. (2022). MDPI. Available at: [Link]
- The Determin
-
Testing For Phytotoxicity. (2010). Greenhouse Grower. Available at: [Link]
-
Benzothiazole, 2-amino-6-methyl. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
Phytotoxicity Testing with Higher Plants. (n.d.). Biotoxicity. Available at: [Link]
- Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. (n.d.). Journal of Young Pharmacists.
-
2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. (n.d.). ResearchGate. Available at: [Link]
-
PP 1/135 (4) Phytotoxicity assessment. (n.d.). EPPO database on PP1 Standards. Available at: [Link]
-
Synthetic pathway of 1-(4-methyl-6-nitro-2H-benzo[b][3][11]thiazine-3(4H). (n.d.). ResearchGate. Available at: [Link]
-
Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. (2016). PubMed. Available at: [Link]
-
Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model. (2023). PMC. Available at: [Link]
- Synthesis and Study of Biological Activity of Some New 1,4-Benzothiazines. (2025).
- Evaluation of Insecticidal activity of Some Benzothiazine and Benzoxaines Derivatives against Different Insect Pests. (2025).
-
Synthesis and pharmacological profile of 6-methyl-3-isopropyl-2H-1,2-benzothiazin-4(3H)-one 1,1-dioxide derivatives: non-steroidal anti-inflammatory agents with reduced ulcerogenic effects in the rat. (2002). PubMed. Available at: [Link]
-
Synthesis and herbicidal activities of benzothiazole N,O-acetals. (2015). PubMed. Available at: [Link]
- PCHHAX Antibacterial, Antifungal and Antioxidant activities of substituted 4H-1,4-benzothiazines. (n.d.). Der Pharma Chemica.
-
Herbicide Bioassay Study Guide. (n.d.). Analyzeseeds. Available at: [Link]
- Synthesis and Study of Anti Fungal Activity of 1, 4- Benzothiazines Derivatives. (2023).
-
Effects of Sublethal Doses of Methyl Benzoate on the Life History Traits and Acetylcholinesterase (AChE) Activity of Aphis gossypii. (2020). MDPI. Available at: [Link]
-
Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[3][11]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. (2025). ACS Omega.
-
Synthesis and herbicidal activity of 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][3][11]oxazin-6-yl)isoindoline-1,3-diones. (2005). PubMed. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. biotoxicity.com [biotoxicity.com]
- 6. greenhousegrower.com [greenhousegrower.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Sublethal Doses of Methyl Benzoate on the Life History Traits and Acetylcholinesterase (AChE) Activity of Aphis gossypii [mdpi.com]
- 9. Synthesis and herbicidal activity of 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors [mdpi.com]
Troubleshooting & Optimization
Improving yield in the cyclization of 6-Methyl-2H-1,4-benzothiazin-3(4H)-one
Technical Support Center: Optimizing Yield in 6-Methyl-2H-1,4-benzothiazin-3(4H)-one Synthesis
Introduction
From the Desk of the Senior Application Scientist:
Welcome to the technical support hub for benzothiazine synthesis. You are likely targeting 6-Methyl-2H-1,4-benzothiazin-3(4H)-one , a critical pharmacophore in the development of antimicrobial, anti-inflammatory, and neuroprotective agents.
The synthesis of this scaffold typically involves the cyclization of 2-amino-4-methylbenzenethiol with chloroacetyl chloride (or equivalent
This guide moves beyond basic textbook procedures to provide field-tested protocols and troubleshooting strategies designed to maximize your isolated yield and purity.
Part 1: The "Gold Standard" Protocol
To achieve consistent yields >85%, we recommend a One-Pot, Two-Stage protocol that prioritizes the kinetic control of amide formation followed by thermodynamic cyclization.
Reagents & Materials
-
Substrate: 2-Amino-4-methylbenzenethiol (Freshly distilled or recrystallized is critical).
-
Acylating Agent: Chloroacetyl chloride (1.1 - 1.2 equivalents).
-
Base: Potassium Carbonate (
, anhydrous) or Triethylamine ( ). -
Solvent: Acetone (for
) or DMF (for higher solubility). -
Atmosphere: Strict Nitrogen (
) or Argon balloon.
Step-by-Step Methodology
| Step | Action | Technical Rationale (The "Why") |
| 1 | Preparation | Dissolve 2-amino-4-methylbenzenethiol in dry acetone under |
| 2 | Acylation | Add |
| 3 | Monitoring | Check TLC. Look for the disappearance of the thiol (often fluorescent/yellow) and appearance of the amide intermediate. |
| 4 | Cyclization | Allow to warm to RT, then reflux for 4–6 hours. |
| 5 | Work-up | Cool to RT. Pour into ice-water. Filter the precipitate. Wash with cold water, then hexanes. |
Part 2: Troubleshooting Guide (Q&A)
Q1: My yield is consistently low (<40%), and I see a significant amount of yellow/orange impurity. What is happening? Diagnosis: You are likely suffering from oxidative dimerization . The starting thiol is highly susceptible to oxidation by air, forming the disulfide dimer (Bis(2-amino-4-methylphenyl)disulfide). Solution:
-
Degas Solvents: Sparge your acetone/DMF with nitrogen for 15 minutes before use.
-
Reducing Agent: Add a pinch of Sodium Dithionite (
) or Triphenylphosphine ( ) to the reaction mixture to reduce any disulfides back to thiols in situ. -
Fresh Reagents: If your starting thiol is dark or sticky, recrystallize it before use.
Q2: The reaction stalls at the intermediate stage. I see the amide on TLC, but it won't cyclize. Diagnosis: The thiolate nucleophile is not sufficiently active, or the leaving group departure is too slow. Solution:
-
Switch Bases: If using weak bases like bicarbonate, switch to Cesium Carbonate (
) or add a catalyst like Potassium Iodide (KI) (10 mol%). Iodide displaces the chloride in situ to form a more reactive alkyl iodide, accelerating the ring closure (Finkelstein reaction). -
Increase Temperature: Ensure a vigorous reflux. If using acetone (BP 56°C), switch to Acetonitrile (BP 82°C) or Toluene to access higher thermal energy.
Q3: I am getting a mixture of the desired product and a "benzothiazole" impurity. Diagnosis: This often happens under acidic conditions or excessive heat during the initial mixing, leading to dehydration/condensation pathways that favor the aromatic benzothiazole system over the benzothiazinone. Solution:
-
Control pH: Ensure the reaction remains basic (
) throughout. -
Temperature Control: Never skip the 0°C cooling step during the addition of chloroacetyl chloride.
Part 3: Visualizing the Pathway
The following diagram illustrates the critical reaction pathway, highlighting the competition between the desired cyclization and the unwanted dimerization.
Caption: Reaction pathway showing the critical N-acylation step and the competitive oxidative dimerization pathway.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation for this synthesis? A: Yes. Microwave synthesis is highly effective for the cyclization step.
-
Protocol: Combine the intermediate amide with
in Ethanol or DMF. Irradiate at 100–120°C for 10–20 minutes. Yields often exceed 90% due to rapid heating preventing side reactions.
Q: How do I store the final product? A: 6-Methyl-2H-1,4-benzothiazin-3(4H)-one is relatively stable but can oxidize over long periods. Store in a tightly sealed vial, protected from light, at 4°C.
Q: Is there a "Green Chemistry" alternative? A: Yes. Recent literature suggests using water as a solvent with TBAB (Tetrabutylammonium bromide) as a phase transfer catalyst. This avoids volatile organic solvents and often simplifies the work-up to simple filtration.
References
-
Synthesis of 2H-1,4-benzothiazin-3(4H)-ones via Nucleophilic Addition and Cyclization Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Microwave-Assisted Synthesis of Benzothiazinone Derivatives Source: ResearchGate (General Methodology Reference) URL:[Link]
-
Efficient Synthesis of Benzothiazinone Analogues (Thiourea Pathway) Source: ChemMedChem (NIH/PMC) URL:[Link]
Technical Support Center: Purification Strategies for 6-methyl-1,4-benzothiazin-3-one
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of 6-methyl-1,4-benzothiazin-3-one. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key heterocyclic scaffold in high purity. We provide field-proven insights, troubleshooting guides in a direct question-and-answer format, and detailed protocols to address common purification hurdles.
Section 1: Understanding the Synthetic Landscape & Impurity Profile
The most common synthesis of 6-methyl-1,4-benzothiazin-3-one involves the condensation of 2-amino-5-methylthiophenol with a suitable C2 electrophile, typically chloroacetyl chloride, in the presence of a base.[1] While straightforward, this reaction can generate a variety of byproducts that complicate purification. Understanding the origin of these impurities is the first step toward designing an effective purification strategy.
Caption: Synthesis and common byproduct pathways.
Table 1: Common Impurities and Their Origins
| Impurity Name | Source | Rationale for Formation | Typical Properties |
| Unreacted 2-amino-5-methylthiophenol | Starting Material | Incomplete reaction due to stoichiometry, reaction time, or temperature. | Oily, prone to air oxidation, polar. |
| Disulfide Dimer | Side Reaction of Starting Material | The thiol group (-SH) of 2-amino-5-methylthiophenol is susceptible to oxidation, especially in the presence of air and base, forming a disulfide-linked dimer. | Often a less soluble solid, higher molecular weight. |
| Unreacted Chloroacetyl Chloride/Acid | Starting Material / Hydrolysis | Excess reagent or hydrolysis of the acid chloride during workup. | Highly reactive, acidic. Typically quenched during workup. |
| Inorganic Salts | Reagents/Workup | Formed from the base used in the reaction (e.g., NaCl, KCl) and acids/bases used during the aqueous workup. | Water-soluble, non-volatile. |
| N-acylated Product | Side Reaction of Product | The secondary amine in the product can be acylated by excess chloroacetyl chloride, particularly under harsh conditions. | More non-polar than the desired product. |
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific experimental issues in a direct Q&A format.
Question 1: My reaction has completed, but the crude product is a dark, intractable oil instead of a solid. What should I do first?
Answer: This is a very common issue, often caused by significant amounts of unreacted 2-amino-5-methylthiophenol, which is an oil and can prevent the product from solidifying. The dark color suggests oxidation byproducts. The primary goal is to remove these highly polar or ionic impurities.
Causality & Strategy: An oily crude indicates that simple precipitation is insufficient. A liquid-liquid extraction (aqueous workup) is the first line of defense.
-
Step 1: Acid Wash. Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer with a dilute acid (e.g., 1M HCl). This protonates the basic amino group of the unreacted thiophenol, making it highly water-soluble and pulling it into the aqueous layer.
-
Step 2: Base Wash. Follow with a wash using a mild base like saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize and remove any acidic impurities, such as residual hydrochloric acid or hydrolyzed chloroacetic acid.
-
Step 3: Brine Wash & Drying. A final wash with saturated NaCl solution (brine) removes bulk water from the organic layer, which is then dried thoroughly with an anhydrous salt like Na₂SO₄ or MgSO₄.
-
Step 4: Concentration. After filtering off the drying agent, concentrating the organic solvent in vacuo should yield a product that is more likely to be a solid or semi-solid, now amenable to further purification.
Question 2: I've performed an aqueous workup, but my ¹H NMR spectrum still shows peaks corresponding to the starting thiophenol. How can I remove it effectively?
Answer: If an extractive workup was insufficient, it implies the starting material is either present in high quantities or is co-precipitating with your product. At this stage, a more selective purification technique based on differential physical properties is required.
Causality & Strategy: The structural differences between the product (a neutral amide) and the starting material (an aminothiophenol) allow for separation by either chromatography or recrystallization.
-
Strategy A: Flash Column Chromatography. This is the most robust method for separating compounds with different polarities.[2][3] The benzothiazinone product is significantly less polar than the aminothiophenol starting material. A silica gel column using a gradient eluent system, such as 10% to 50% ethyl acetate in hexanes, will typically elute the product first, with the polar starting material remaining strongly adsorbed to the silica until a higher polarity mobile phase is used.
-
Strategy B: Recrystallization. If the product is solid but impure, recrystallization can be highly effective.[4][5] The key is finding a solvent system where the product has high solubility at elevated temperatures but low solubility at room or cold temperatures, while the impurity remains soluble at all temperatures. For benzothiazinones, common solvents include ethanol, isopropanol, or a mixture like ethanol/water.[2][6] The unreacted thiophenol will likely remain in the mother liquor.
Question 3: My product is a solid, but it's off-white or yellowish and has a broad melting point. How do I improve its purity and crystalline form?
Answer: This classic scenario points to the presence of small amounts of persistent impurities, often colored baseline materials or structurally similar byproducts that were not fully removed. A broad melting point is a direct indicator of impurity. Recrystallization is the gold-standard technique here.[4]
Causality & Strategy: The goal is to leverage subtle differences in solubility to exclude impurities from the crystal lattice of the desired compound.
-
Step 1: Solvent Selection. The choice of solvent is critical. An ideal solvent will dissolve the impure solid completely at its boiling point but allow the pure product to crystallize upon cooling, leaving impurities behind in the solution. Test small batches in solvents like ethanol, isopropanol, ethyl acetate, and toluene.
-
Step 2: Hot Filtration (for insoluble impurities). If you observe insoluble matter (like dust or polymeric byproduct) in the hot solution, perform a hot filtration through fluted filter paper to remove it before allowing the solution to cool.
-
Step 3: Decolorization (for colored impurities). If the solution is colored, add a very small amount (spatula tip) of activated charcoal to the hot solution and swirl for a few minutes. The charcoal adsorbs colored impurities. Perform a hot filtration to remove the charcoal. Caution: Using too much charcoal can lead to significant product loss.
-
Step 4: Slow Cooling. Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath. Slow cooling promotes the formation of larger, purer crystals. Fast crashing often traps impurities.
-
Step 5: Isolation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Question 4: How do I decide between using column chromatography versus recrystallization for my purification?
Answer: The choice depends on the scale of your reaction, the physical state of your crude product, and the nature of the impurities you need to remove. This decision-making process can be visualized as a workflow.
Caption: Decision workflow for purification strategy.
-
Use Flash Column Chromatography when:
-
The crude product is an oil or a complex mixture.[7]
-
Impurities have a significantly different polarity from the product (e.g., separating starting materials).
-
You need the highest possible purity for a small-to-medium scale sample (mg to few grams).
-
-
Use Recrystallization when:
-
You are primarily removing small amounts of impurities (<10%).
-
You are working on a larger scale where chromatography would be impractical and costly.
-
The goal is to improve the crystalline quality for analysis (e.g., X-ray crystallography).
Section 3: Standard Operating Protocols
Protocol 1: Flash Column Chromatography
-
Column Packing: Select a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Begin elution with the low-polarity mobile phase. Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Gradient: Gradually increase the polarity of the mobile phase (e.g., move from 5% to 10%, 20%, then 40% Ethyl Acetate in Hexane) to elute compounds of increasing polarity.[2][3]
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified 6-methyl-1,4-benzothiazin-3-one.
Protocol 2: Recrystallization from an Ethanol/Water System
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid at or near the boiling point.
-
Induce Crystallization: While the solution is still hot, add warm water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated.
-
Re-dissolution: Add a few more drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small portion of a cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven at a temperature well below the compound's melting point.
References
-
ResearchGate. (n.d.). 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. Retrieved from ResearchGate. [Link]
-
PMC. (2018, March 21). Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles. Retrieved from PMC. [Link]
-
MDPI. (2024, January 30). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from MDPI. [Link]
-
MDPI. (2023, June 25). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Retrieved from MDPI. [Link]
-
PMC. (n.d.). Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones. Retrieved from PMC. [Link]
-
Chemistry & Biology Interface. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Retrieved from ResearchGate. [Link]
-
MDPI. (2025, May 9). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][2][8]Thiazin-4-One Derivatives. Retrieved from MDPI. [Link]
-
Journal of Young Pharmacists. (n.d.). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Retrieved from Journal of Young Pharmacists. [Link]
-
Semantic Scholar. (n.d.). Synthesis of Some New 2-Methyl-1,4-benzothiazine-3(1H)-one Derivatives as Potential Vaso. Retrieved from Semantic Scholar. [Link]
-
Royal Society of Chemistry. (n.d.). Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. Retrieved from Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Scheme 1. Syntheses of[2][3]-benzothiazin-3-one derivatives: 3a-c and... Retrieved from ResearchGate. [Link]
-
Polypeptide. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from Polypeptide. [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from UCI School of Physical Sciences. [Link]
-
ACS Publications. (n.d.). Theory, Scope, and Methods of Recrystallization. Retrieved from ACS Publications. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 6. Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Benzothiazine Synthesis Optimization
The following guide serves as a specialized Technical Support Center for researchers optimizing benzothiazine synthesis. It is designed to troubleshoot reaction failures, optimize thermal parameters, and standardize protocols based on kinetic and thermodynamic principles.
Topic: Optimizing Reaction Temperature for 4H-1,4-Benzothiazine Ring Closure Ticket ID: BZT-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist
Core Mechanistic Insight: The Thermal Landscape
Before troubleshooting, it is critical to understand why temperature dictates the success of this transformation. The synthesis of 1,4-benzothiazines (typically via the oxidative condensation of 2-aminothiophenol with 1,3-dicarbonyls) is a two-step process often performed in one pot:
-
Condensation (Kinetic Phase): Formation of an open-chain enamine or imine intermediate. This is generally fast and exothermic.
-
Cyclodehydration (Thermodynamic Phase): The ring closure involves intramolecular nucleophilic attack and the expulsion of water or alcohol. This step has a higher activation energy (
) and is entropically unfavorable, requiring elevated temperatures or specific catalysts to drive to completion.
Reaction Pathway Visualization
The following diagram illustrates the energy landscape and the critical role of heat in overcoming the transition state for cyclization.
Figure 1: Reaction energy profile showing the thermal barrier required to convert the kinetic intermediate into the thermodynamic benzothiazine product.
Troubleshooting Guides & FAQs
Module A: Kinetic vs. Thermodynamic Control
User Question: "I see a new spot on TLC that forms quickly at room temperature, but it's not my cyclized product. When I isolate it, it degrades. What is happening?"
Technical Diagnosis: You are likely isolating the open-chain enamine/imine intermediate . At room temperature (RT), the reaction has sufficient energy to form the C=N bond (condensation) but insufficient energy to overcome the barrier for ring closure (cyclization).
Solution:
-
Increase Temperature: The ring closure is the rate-determining step. Shift from RT to reflux (ethanol/methanol) or use microwave irradiation.
-
Solvent Selection: If refluxing in ethanol (78°C) is insufficient, switch to Toluene (110°C) or Acetic Acid (118°C) to access higher thermal energy.
-
Acid Catalysis: If heat alone fails, add a catalytic amount of Glacial Acetic Acid or p-TSA. Protonation of the carbonyl/imine activates the electrophile, effectively lowering the
for cyclization [1].
Module B: Microwave vs. Conventional Heating
User Question: "My reflux reaction takes 8 hours and yields are low (40%). Can I use a microwave synthesizer? How do I translate the temperature?"
Technical Diagnosis: Conventional reflux relies on convective heating, which can be slow and create thermal gradients. Benzothiazine synthesis is highly responsive to Microwave Irradiation (MWI) because the polar intermediates couple efficiently with the electromagnetic field, providing rapid internal heating.
Comparative Data Table:
| Parameter | Conventional Reflux | Microwave Irradiation (MWI) |
| Typical Time | 2 – 8 Hours | 3 – 10 Minutes |
| Temperature Profile | Wall-to-center gradient | Uniform volumetric heating |
| Yield (Typical) | 40 – 65% | 85 – 96% |
| Solvent Requirement | High volume (Ethanol/DMSO) | Low volume or Solvent-free (Alumina support) |
| Reference | [2] | [3] |
Protocol Adjustment:
-
Target Temperature: Set MWI to 100–120°C.
-
Hold Time: Start with 5 minutes. Check TLC.
-
Pressure Limit: Ensure the vessel is rated for the vapor pressure of your solvent at 120°C (approx. 5-6 bar for EtOH).
Module C: Decomposition & Side Reactions
User Question: "My reaction mixture turns dark tarry black at high temperatures. Am I burning the product?"
Technical Diagnosis: This is typically due to oxidative dimerization of the 2-aminothiophenol starting material into 2,2'-dithiodianiline , which is accelerated by heat and basic conditions in the presence of air.
Solution:
-
Inert Atmosphere: Strictly perform the reaction under Nitrogen or Argon if using temperatures >80°C.
-
Additive Control: Add a catalytic amount of Hydrazine Hydrate .[1][2] It acts as a reducing agent to prevent disulfide formation and keeps the thiol nucleophilic [4].
-
Temperature Cap: Do not exceed 140°C. If cyclization hasn't occurred by then, the issue is likely steric hindrance, not thermal energy.
Interactive Troubleshooting Workflow
Use this logic tree to determine the next step in your experiment.
Figure 2: Decision matrix for optimizing reaction conditions based on Thin Layer Chromatography (TLC) feedback.
Standardized Protocol: Microwave-Assisted Synthesis
Recommended for high-throughput optimization.
Reagents:
-
2-Aminothiophenol (1.0 equiv)
- -Keto Ester / 1,3-Diketone (1.0 equiv)
-
Basic Alumina (Solid Support) OR Ethanol (Solvent)
-
Hydrazine Hydrate (Catalytic, 2-3 drops)
Step-by-Step Methodology:
-
Preparation: In a microwave-safe vial, mix 2-aminothiophenol (2 mmol) and the dicarbonyl compound (2 mmol).
-
Green Chemistry Option: Adsorb reagents onto Basic Alumina (1 g) and mix thoroughly (Solvent-free).
-
Solvent Option: Dissolve in 2 mL Ethanol.
-
-
Additive: Add 2 drops of Hydrazine Hydrate (prevents oxidation).
-
Irradiation:
-
Power: Dynamic mode (max 300W).
-
Temperature: Ramp to 110°C over 1 minute.
-
Hold: Hold at 110°C for 4 minutes .
-
-
Work-up:
-
Allow to cool to 50°C.
-
If using Alumina: Extract with hot ethanol, filter, and cool filtrate.
-
If using Ethanol: Pour onto crushed ice.
-
-
Validation: The product should precipitate as a solid. Filter and recrystallize from ethanol.
-
Success Indicator: Disappearance of the thiol odor and formation of a distinct fluorescent spot on TLC (many benzothiazines are fluorescent).
-
References
-
Gupta, K., et al. (2011). Microwave Assisted Facile Syntheses of Some Substituted 4H-1,4-Benzothiazines. TSI Journals. Link
-
Rathore, M., et al. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Asian Journal of Research in Chemistry. Link
-
Kalwania, G.S., et al. (2011). Facile Synthesis of Bioactive 4H-[1,4]-Benzothiazines Under Solvent Free Conditions.[1] Asian Journal of Chemistry. Link
-
Jha, A.K., & Kumari, R. (2022).[3] Synthesis of 2,2-Disubstituted Dihydro-1,4-benzothiazines from Morita–Baylis–Hillman Ketones by an Oxidative Cyclization.[3] The Journal of Organic Chemistry. Link
-
Gimbert, C., & Vallribera, A. (2009).[4] A straightforward synthesis of benzothiazines.[1][3][4][5][6] Organic Letters. Link
Sources
Resolving steric hindrance in substituted benzothiazin-3-one reactions
Technical Support Center: Substituted Benzothiazin-3-one Synthesis
Welcome to the Advanced Synthesis Support Module
You have reached the specialized technical guide for the 1,4-benzothiazin-3-one scaffold. This heterocyclic core is a privileged structure in drug discovery, particularly for antitubercular (e.g., BTZ043) and anti-inflammatory applications. However, its synthesis and functionalization are frequently plagued by steric hindrance , particularly at the N-4 position and the C-2 methylene site when ortho-substituents are present on the benzene ring.
This guide moves beyond standard protocols to address the causality of steric failure and provides self-validating solutions.
Module 1: Overcoming Steric Clash in Core Construction
The Issue: Standard cyclization methods (e.g., reaction of 2-aminothiophenol with
The Solution: Switch to the Thiourea Pathway .[1] Unlike the acyl isothiocyanate route, which is sensitive to steric bulk at the aniline nitrogen, the thiourea method utilizing thiocarbonyldiimidazole (TCDI) allows for the assembly of the thiazinone ring in a single step, tolerating significant steric hindrance.
Troubleshooting Workflow: Ring Closure Failure
Figure 1: Decision matrix for selecting the optimal cyclization pathway based on steric constraints.
Protocol 1: Sterically Demanding Cyclization via TCDI
Target: Synthesis of 8-nitro-benzothiazin-3-one derivatives.
-
Activation: Dissolve the substituted 2-chlorobenzoic acid (1.0 equiv) in toluene. Add
(1.5 equiv) and catalytic DMF. Reflux for 2 h to generate the acid chloride. Evaporate volatiles. -
Thiourea Formation: Dissolve the crude acid chloride in dry acetone. Add
(1.1 equiv) to form the acyl isothiocyanate in situ. -
The Critical Step (Steric Bypass): Instead of adding a hindered amine directly, add the amine-TCDI adduct (prepared by reacting the bulky amine with thiocarbonyldiimidazole in THF).
-
Why? TCDI activates the amine nitrogen, making it a better nucleophile even when hindered, and facilitates the intramolecular
displacement of the ortho-chloride.
-
-
Cyclization: Heat the mixture to reflux. The sulfur atom attacks the ortho-position, closing the ring.
-
Validation: Monitor disappearance of the isothiocyanate peak (
) via IR.
Module 2: N-Alkylation of Hindered Lactams
The Issue: The amide nitrogen (N-4) is a poor nucleophile. When the benzene ring bears a substituent at C-5 (peri-position to Nitrogen), steric clash prevents standard alkylation (
The Solution: Phase Transfer Catalysis (PTC) with specific "soft" bases.
Avoid hard bases like NaH which can cause ring opening or polymerization in sterically strained systems. Use solid
Comparative Data: Base Efficiency in N-Alkylation
| Condition | Base | Solvent | Catalyst | Yield (Bulky Substrate) | Notes |
| Standard | DMF | None | 15-30% | Ring opening observed. | |
| Mild | MeCN | None | 40-50% | Slow reaction (48h+). | |
| Optimized | Toluene | TBAB (5 mol%) | 78-95% | Fast, no ring opening. |
Table 1: Optimization of N-alkylation for 5-substituted benzothiazin-3-ones.
Protocol 2: PTC Alkylation for Hindered Substrates
-
Setup: To a solution of benzothiazin-3-one (1.0 mmol) in toluene (10 mL), add finely powdered
(2.0 mmol) and Tetrabutylammonium bromide (TBAB, 0.05 mmol). -
Addition: Add the alkyl halide (1.2 mmol). If the alkyl halide is also bulky (e.g., isopropyl bromide), add
(0.1 mmol) to generate the more reactive alkyl iodide in situ (Finkelstein condition). -
Reaction: Reflux for 4–6 hours.
Module 3: C-H Activation & The "Ortho Effect"
The Issue: Attempting to functionalize the aromatic ring (e.g., via Rh-catalyzed C-H activation) fails when an ortho-substituent is present. This is often misdiagnosed as electronic deactivation, but it is actually the Ortho Effect (OE) —steric torsion preventing planar transition states.
The Solution: Temperature Modulation & Directing Group (DG) Selection. You must overcome the torsional energy barrier. Standard room temperature protocols will fail.
FAQ: Troubleshooting C-H Activation
Q: I am trying to couple an alkyne to my benzothiazinone using Rh(III), but I get no product. The starting material is recovered. A: Check your C-5 and C-8 positions.[4] If you have a substituent ortho to the site of activation, you are fighting the Ortho Effect.
-
Fix 1: Increase temperature to
. The torsional barrier for C-H cleavage is often 5–10 kcal/mol higher for ortho-substituted arenes. -
Fix 2: Change the Directing Group. If using a sulfoximine DG, switch to a smaller amide or a transient DG that creates less steric bulk around the metal center.
Q: How do I distinguish steric failure from catalyst poisoning? A: Perform a "Standard Addition" experiment. Add a non-hindered substrate (e.g., simple benzothiazinone) to your reaction vessel.
-
If the simple substrate reacts
Your catalyst is active; the issue is steric (your substrate). -
If neither reacts
Your catalyst is poisoned (check solvent purity/oxidants).
Visualizing the Ortho Effect in C-H Activation
Figure 2: The "Ortho Effect" requires elevated thermal energy to access the planar transition state required for C-H metallation.
References
-
Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5929), 801-804. Link
-
Tiwari, V. K., et al. (2021). "The ortho effect in directed C–H activation."[5] Chemical Science, 12, 4667-4687. Link
-
Sebbar, N., et al. (2016).[3] "2H-1,4-benzothiazin-3-one derivatives: synthetic pathways." Mediterranean Journal of Chemistry, 5(3), 447-456. Link
-
Eckhardt, T., et al. (2021). "Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis." ChemMedChem, 16(18), 2801–2809. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The ortho effect in directed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Recovery in Benzothiazine Synthesis
Welcome to the technical support center for catalyst recovery in benzothiazine production. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing and recovering residual catalysts from their reaction mixtures. As the demand for high-purity active pharmaceutical ingredients (APIs) grows, efficient catalyst recovery is not just a matter of cost-savings but a critical step for ensuring product quality and meeting stringent regulatory standards.
This document is structured to provide direct, actionable advice through a troubleshooting guide and a frequently asked questions (FAQ) section. We will delve into the "why" behind the protocols, grounding our recommendations in established chemical principles and field-proven experience.
Troubleshooting Guide: Common Issues in Catalyst Recovery
This section addresses specific problems you might encounter during the work-up of your benzothiazine synthesis.
Question 1: "My palladium catalyst recovery yield is consistently low after a Suzuki-Miyaura coupling to synthesize a 2-arylbenzothiazine. What are the potential causes and how can I improve it?"
This is a common issue, particularly in cross-coupling reactions where the catalyst can exist in various oxidation states and forms. Low recovery is often due to a combination of factors:
-
Catalyst Leaching: The palladium catalyst, even if initially heterogeneous, can leach into the reaction medium as soluble species. These highly dispersed nanoparticles or even single atoms are notoriously difficult to remove by simple filtration.
-
Formation of Soluble Complexes: The benzothiazine core, with its nitrogen and sulfur atoms, can act as a ligand, forming stable, soluble complexes with palladium. This is a frequent cause of both low recovery and product contamination.
-
Inefficient Precipitation: If you are attempting to precipitate the catalyst, the conditions (e.g., pH, solvent, temperature) may not be optimal, leaving a significant amount of palladium in the solution.
Troubleshooting Workflow:
-
Characterize the Problem: First, quantify the amount of residual palladium in your product. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for this. Knowing your starting point is crucial.
-
Consider a Scavenger Resin: For problematic cases, scavenger resins are often the most effective solution. These are solid supports functionalized with ligands that have a high affinity for the target metal.
Experimental Protocol: Using a Thiol-Based Scavenger Resin for Palladium Removal
This protocol outlines the use of a silica-based scavenger with thiol functional groups, which are highly effective at binding soft metals like palladium.
-
Reaction Quenching: Once your reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Initial Filtration (if applicable): If you used a heterogeneous catalyst, filter the bulk of it through a pad of Celite®. This step removes the majority of the solid catalyst.
-
Solvent Exchange: The choice of solvent is critical for scavenger efficiency. Solvents like THF, toluene, or ethyl acetate are generally compatible. If your reaction was in a solvent like DMF, which can interfere with scavenger binding, consider a solvent exchange.
-
Scavenger Addition: Add the thiol-based scavenger resin (typically 3-10 equivalents relative to the initial amount of palladium). The exact amount will depend on the scavenger's capacity and the concentration of residual palladium.
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-4 hours. The optimal time should be determined experimentally.
-
Filtration: Filter off the scavenger resin. The resin, now bound with palladium, can be easily separated.
-
Analysis: Analyze the filtrate for residual palladium using ICP-MS to confirm the effectiveness of the treatment.
Causality: Thiol groups are strong soft bases, which, according to Hard and Soft Acid and Base (HSAB) theory, form very stable complexes with soft acids like Pd(0) and Pd(II). This strong interaction drives the equilibrium towards the formation of the resin-palladium complex, effectively removing the metal from the solution.
Frequently Asked Questions (FAQs)
This section covers broader questions related to catalyst recovery strategy and best practices.
FAQ 1: "What are the most cost-effective catalyst recovery methods for large-scale benzothiazine production?"
For large-scale production, cost-effectiveness is a multi-faceted issue, balancing the cost of the catalyst, the value of the final product, the cost of the recovery method, and the regulatory requirements for purity.
| Recovery Method | Initial Cost | Operational Cost | Efficiency | Scalability | Best For |
| Precipitation/Crystallization | Low | Moderate (solvents, reagents) | Variable | High | High concentration of catalyst |
| Adsorption on Activated Carbon | Low | Low | Moderate | High | Removing color and some catalyst |
| Filtration (with heterogeneous catalysts) | Moderate (catalyst cost) | Low | Good | High | Heterogeneous catalyst systems |
| Scavenger Resins | High | Low (resin can be regenerated) | Very High | Moderate to High | Low levels of contamination, high-purity products |
| Solvent Extraction | Moderate | High (solvent usage, waste) | Moderate | High | Specific catalyst/product systems |
Recommendation: For large-scale synthesis, a combination approach is often the most robust. Using a heterogeneous catalyst allows for the recovery of the bulk of the material via simple filtration. A subsequent polishing step with a scavenger resin can then be used to meet the stringent purity requirements for APIs.
FAQ 2: "How can I choose the right catalyst recovery method for my specific benzothiazine synthesis?"
The optimal recovery method depends on several factors. The following decision tree can guide your choice.
Caption: Decision tree for selecting a catalyst recovery method.
FAQ 3: "Are there any specific challenges for recovering copper catalysts used in, for example, Ullmann-type couplings to form C-N or C-S bonds in benzothiazine synthesis?"
Yes, copper catalysts present their own set of challenges.
-
Multiple Oxidation States: Copper can exist as Cu(0), Cu(I), and Cu(II) in the reaction mixture, each with different solubilities and affinities for ligands.
-
Air Sensitivity: Cu(I) species, often the active catalyst, can be air-sensitive and disproportionate, complicating recovery.
-
Strong Coordination: Like palladium, copper can form strong complexes with the nitrogen and sulfur atoms of the benzothiazine ring system, leading to product contamination.
Recommended Strategy:
-
Oxidation: Often, it is easier to remove copper by first oxidizing any lower oxidation state species to Cu(II) by bubbling air or adding a mild oxidant at the end of the reaction.
-
Acid Wash: A dilute acid wash (e.g., with aqueous HCl or a solution of a chelating agent like EDTA) can often effectively extract the more soluble Cu(II) salts into the aqueous phase.
-
Scavengers: For very low residual levels, scavenger resins with functionality like carboxylic acids or amines can be effective for binding copper.
References
-
Metal Scavengers for Pharmaceutical Processes. (2020). Johnson Matthey. [Link]
-
Strategies for Metal Catalyst Removal and Recovery in the Pharmaceutical Industry. (2018). Organic Process Research & Development. [Link]
-
ICH Q3D Guideline for Elemental Impurities. (2019). European Medicines Agency. [Link]
Addressing reproducibility issues in benzothiazine biological assays
Topic: Addressing Reproducibility Issues in Benzothiazine Scaffolds
Status: Operational | Tier: Level 3 (Senior Scientific Support)
Introduction: The "Benzothiazine Paradox"
Welcome. If you are here, you are likely experiencing the "Benzothiazine Paradox": your compound shows nanomolar potency in one run and complete inactivity (or toxicity) in the next.
Benzothiazines (and their related 1,1-dioxide derivatives) are privileged scaffolds in medicinal chemistry, known for potent anti-inflammatory (COX inhibition) and antimicrobial activities. However, their physicochemical properties—specifically high lipophilicity (LogP > 3) , poor aqueous solubility , and intrinsic fluorescence —make them notorious for generating artifacts in standard biological assays.
This guide moves beyond basic troubleshooting. We dissect the causality of assay failure and provide self-validating protocols to ensure your data represents true pharmacology, not experimental noise.
Module 1: The Solubility Trap (Precipitation & Aggregation)
The Issue: "My dose-response curves are flat, erratic, or show a 'bell-shaped' response."
The Science: Benzothiazines are often soluble in DMSO but crash out immediately upon contact with aqueous culture media.[1] This "Shock Precipitation" creates two problems:
-
Loss of Free Compound: The drug is in a crystal pellet, not interacting with the target.
-
Colloidal Aggregation: At micromolar concentrations, these hydrophobic molecules form promiscuous colloidal aggregates that non-specifically sequester proteins or disrupt membranes, leading to false positives [1].
Troubleshooting Q&A
Q: I see no visible precipitate. Is my compound soluble? A: Not necessarily. Micro-precipitates (nanocrystals) are invisible to the naked eye but scatter light and interfere with readouts.
-
Validation Step: Use Dynamic Light Scattering (DLS) or simply measure absorbance at 650 nm (where the compound shouldn't absorb). An OD > 0.05 suggests precipitation.
Q: Can I just increase the DMSO concentration? A: Dangerous. Most cells tolerate up to 0.5% DMSO, but benzothiazines are sensitive to the rate of water addition. Direct addition of 100% DMSO stock to media causes immediate local supersaturation.
Protocol A: The "Step-Down" Intermediate Dilution
Prevents shock precipitation by gradually acclimating the compound to polarity.
| Step | Action | Mechanism |
| 1 | Prepare 1000x Stock in 100% DMSO. | Ensures complete initial solubilization. |
| 2 | Dilute 1:10 into PBS/Media (Serum-Free) . | CRITICAL: This creates a 10% DMSO "Intermediate." |
| 3 | Sonicate the Intermediate for 5 mins. | Disperses potential nucleation sites. |
| 4 | Dilute Intermediate 1:100 into Final Media. | Final DMSO is 0.1%. No shock precipitation. |
Module 2: The False Signal (Assay Interference)
The Issue: "My MTT/MTS assay shows viability >100% (proliferation) or high background in treated wells."
The Science: Benzothiazines present a "Spectral Double-Whammy":
-
Intrinsic Absorbance/Fluorescence: Many derivatives absorb light at 400–500 nm or fluoresce, overlapping with colorimetric readouts [2].
-
Chemical Reduction: The thiazine ring can chemically reduce tetrazolium salts (MTT) to formazan without live cells, creating false viability signals [3].
Troubleshooting Q&A
Q: How do I know if my compound is reducing the MTT? A: You must run a Cell-Free Control .
-
Protocol: Incubate media + compound + MTT (no cells). If the solution turns purple, your compound is a chemical reducer.
Q: What is the alternative if MTT fails? A: Switch to ATP-based luminescence assays (e.g., CellTiter-Glo®). Benzothiazines rarely interfere with the luciferase reaction, and the readout (luminescence) avoids spectral overlap.
Visualization: Assay Interference Logic
Figure 1: Decision matrix for identifying and mitigating benzothiazine interference in colorimetric viability assays.
Module 3: The Invisible Loss (Non-Specific Binding)
The Issue: "My IC50 shifts 10-fold depending on whether I use glass or plastic plates."
The Science: Benzothiazines are "greasy." They have high affinity for polystyrene (standard TC plates). In low-protein conditions (serum-free), up to 90% of your compound may bind to the plastic walls within 30 minutes, drastically lowering the effective concentration [4].
Troubleshooting Q&A
Q: Should I add serum to prevent plastic binding? A: It's a trade-off. Serum (albumin) prevents plastic binding but also binds the drug, reducing the free fraction available to enter cells.
-
Recommendation: Use Low-Binding (Ultra-Low Attachment) plates or glass-coated microplates for IC50 determination.
Q: Is my compound light-sensitive? A: Likely. The benzothiazine core is susceptible to photo-oxidation and trans-cis photoisomerization under standard lab lighting [5].
-
Protocol: Always handle stocks in amber tubes and perform incubations in the dark.
Module 4: Validated Workflow for Benzothiazines
To ensure reproducibility, adopt this standardized workflow. This integrates solubility, interference, and stability checks into a single pipeline.
The "Gold Standard" Assay Protocol
| Stage | Procedure | Critical Checkpoint |
| Prep | Dissolve in 100% DMSO. Store in Amber Glass Vials . | Do not store in plastic eppendorfs >24h. |
| Dilution | Use the "Step-Down" method (See Module 1). | Ensure intermediate is clear before final dilution. |
| Control | Include 0.01% Triton X-100 in one arm. | If activity disappears with Triton, your compound is likely a colloidal aggregator (artifact) [1]. |
| Readout | Measure OD at 570nm (Signal) AND 650nm (Turbidity). | If OD650 > 0.05, precipitation has occurred. |
Visualization: The Step-Down Dilution Workflow
Figure 2: The "Step-Down" dilution method prevents local supersaturation, a common cause of benzothiazine precipitation in aqueous media.
References
-
Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081.
-
Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796.
-
Bernas, T., & Dobrucki, J. (2002). Mitochondrial and nonmitochondrial reduction of MTT: Interaction of MTT with TMRE, JC-1, and NAO mitochondrial fluorescent probes. Cytometry, 47(4), 236-242.
-
Tominaga, F., et al. (2010).[2] Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses.[2] Journal of Pharmacological and Toxicological Methods, 61(3), 329-333.[2]
-
Patalas, M., et al. (2010). Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. Journal of Photochemistry and Photobiology A: Chemistry, 216(2-3), 146-153.
Sources
Validation & Comparative
1H NMR spectral interpretation of 6-Methyl-2H-1,4-benzothiazin-3(4H)-one
[1]
Structural Analysis & Assignments
Before interpreting the spectrum, we must define the spin system. The molecule consists of a fused benzene-thiazine bicyclic system.[1][2]
-
Functional Groups: Lactam (cyclic amide) at C-3/N-4; Methyl substituent at C-6.[1]
-
Numbering Convention: Sulfur is position 1; Nitrogen is position 4.[1] The aromatic ring carbons are numbered 5, 6, 7, and 8.
Predicted Spin System
| Position | Proton Type | Multiplicity | Approx.[1] Shift (ppm) | Coupling Logic |
| 2 | Methylene (-CH₂-) | Singlet | 3.40 – 3.55 | Isolated from vicinal protons. |
| 4 | Amide (-NH-) | Broad Singlet | 10.2 – 10.8 | Highly solvent-dependent (H-bonding).[1] |
| 6-Me | Methyl (-CH₃) | Singlet | 2.25 – 2.35 | Attached to aromatic ring.[1] |
| 5 | Aromatic | Doublet (d) | 6.8 – 7.0 | Meta-coupled to H-7 (small J).[1] |
| 7 | Aromatic | Doublet of Doublets (dd) | 6.8 – 7.1 | Ortho to H-8; Meta to H-5.[1] |
| 8 | Aromatic | Doublet (d) | 7.1 – 7.3 | Ortho to H-7.[1] |
Comparative Solvent Performance: DMSO-d6 vs. CDCl₃[1]
The choice of solvent critically alters the spectral topology, particularly for the lactam proton and the resolution of the aromatic region.
Performance Matrix
| Feature | DMSO-d6 (Recommended) | CDCl₃ (Alternative) | Scientific Insight |
| Amide (NH) Detection | Excellent. Sharp, distinct singlet at ~10.5 ppm.[1] | Poor. Broad, weak hump at 8.0–9.5 ppm. | DMSO acts as a H-bond acceptor, "locking" the NH proton and slowing exchange, making it visible and integrable. |
| Solubility | High. Dissolves polar lactams easily.[1] | Moderate. May require heating or high dilution.[1] | Benzothiazinones have poor solubility in non-polar solvents due to intermolecular H-bonding.[1] |
| Water Peak Interference | High (3.33 ppm). Can obscure the H-2 methylene peak (3.45 ppm).[1] | Low (1.56 ppm). Far from key signals. | Critical Protocol: If using DMSO, ensure the sample is "dry" or use water-suppression pulse sequences if the H-2 peak is overlapped.[1] |
| Aromatic Resolution | Good, but peaks may cluster. | Excellent. Often provides wider dispersion of aromatic signals.[1] | Use CDCl₃ only if precise coupling constant (J-value) analysis of the aromatic ring is required and solubility permits.[1] |
Distinguishing Alternatives: 6-Methyl vs. 7-Methyl Isomer[1]
In drug development, regiospecificity is critical. The 6-methyl and 7-methyl isomers are often coproducts in synthesis.[1] They can be distinguished by the splitting pattern of the aromatic protons.[1]
The Diagnostic Logic (Aromatic Region)
-
6-Methyl Isomer (Target):
-
7-Methyl Isomer (Alternative):
-
H-8: Appears as a narrow doublet or singlet (isolated from ortho neighbors).[1]
-
H-5 & H-6: Appear as an AB system (strong ortho-coupling, J ~8 Hz).
-
Visualization of Splitting Logic
The following diagram illustrates the decision tree for assigning the regioisomer based on the aromatic proton splitting.
Caption: Logical flow for distinguishing 6-methyl vs. 7-methyl regioisomers based on aromatic coupling constants.
Experimental Protocol
A. Sample Preparation (Standardized)
-
Mass: Weigh 5–10 mg of the solid compound.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1]
-
Note: If the sample is cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid H/D exchange of the amide proton.[1]
-
-
Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing (0.00 ppm).
B. Acquisition Parameters (Bruker/Varian 400 MHz)
-
Pulse Sequence: zg30 (standard 30° pulse).
-
Scans (NS): 16 (sufficient for >5 mg); increase to 64 if <2 mg.
-
Relaxation Delay (D1): 1.0 second (standard). Increase to 5.0 seconds if accurate integration of the amide peak is required for purity calculations.[1]
-
Spectral Width: -2 to 14 ppm (to capture the downfield NH).[1]
Summary of Chemical Shifts (DMSO-d6)
| Assignment | Shift (δ ppm) | Multiplicity | Integral | Coupling (J) |
| NH (H-4) | 10.52 | s (br) | 1H | - |
| H-8 | 7.28 | d | 1H | 8.1 Hz |
| H-7 | 6.95 | dd | 1H | 8.1, 1.8 Hz |
| H-5 | 6.88 | d | 1H | 1.8 Hz |
| H-2 | 3.46 | s | 2H | - |
| CH₃ (C-6) | 2.28 | s | 3H | - |
| Solvent | 2.50 | quint | - | - |
| H₂O | 3.33 | s (br) | - | - |
Note: Chemical shifts are approximate (±0.05 ppm) and concentration-dependent.[1]
References
-
Synthesis and NMR Characterization of 2H-1,4-Benzothiazin-3-one Deriv
-
Relevance: Provides baseline shifts for the parent scaffold and methyl-substituted analogues.[1]
-
-
Solvent Effects in NMR Spectroscopy of Heterocycles. Source: Journal of Organic Chemistry / ACS Omega[1]
- Relevance: Explains the H-bonding mechanism causing the NH shift vari
-
PubChem Compound Summary: 6-Methyl-2H-1,4-benzothiazin-3(4H)-one. Source: National Center for Biotechnology Information (NCBI)[1]
-
(Note: Generalized link for scaffold verification)
-
Sources
- 1. 4H-1,4-Benzothiazin-3-one | C8H7NOS | CID 21396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New Insight into Dearomatization and Decarbonylation of Antitubercular 4H‐Benzo[e][1,3]thiazinones: Stable 5H‐ and 7H‐Benzo[e][1,3]thiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. researchgate.net [researchgate.net]
- 5. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
X-ray crystallographic data for 6-Methyl-2H-1,4-benzothiazin-3(4H)-one
Title: Structural Benchmarking & Crystallographic Guide: 6-Methyl-2H-1,4-benzothiazin-3(4H)-one
Executive Summary
This guide provides a structural analysis of 6-Methyl-2H-1,4-benzothiazin-3(4H)-one , a critical pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs), antifungal agents, and heterocyclic intermediates.[1]
Unlike its planar analog (1,4-benzoxazin-3-one), the 1,4-benzothiazine scaffold exhibits distinct "ring puckering" due to the larger sulfur atom, influencing crystal packing and bioavailability.[1] This guide compares the crystallographic data of the 6-methyl derivative against the unsubstituted parent and oxygen-containing analogs, providing researchers with validated protocols for synthesis, crystallization, and structural refinement.
Comparative Structural Analysis
The following analysis benchmarks the target molecule against established crystallographic standards for the benzothiazine and benzoxazine classes.
Table 1: Crystallographic Parameters (Target vs. Reference Standards)
| Parameter | Target: 6-Methyl-2H-1,4-benzothiazin-3(4H)-one | Reference: 2H-1,4-benzothiazin-3(4H)-one (Parent) | Comparator: 2H-1,4-benzoxazin-3(4H)-one (Oxygen Analog) |
| Crystal System | Monoclinic (Predicted) | Monoclinic | Monoclinic |
| Space Group | P2₁/c or P2₁/n | P2₁/c | P2₁/c |
| Ring Conformation | Twisted Boat / Half-Chair | Twisted Boat | Planar / Near-Planar |
| Dimer Motif | Centrosymmetric R²₂(8) | Centrosymmetric R²₂(8) | Centrosymmetric R²₂(8) |
| Key Interaction | N-H[1][2][3][4][5][6]···O=C (Intermolecular) | N-H···O=C (Intermolecular) | N-H···O=C (Intermolecular) |
| Est. Density | ~1.35 - 1.38 Mg/m³ | 1.42 Mg/m³ | 1.39 Mg/m³ |
| Ref.[1] Code (CSD) | To be determined | BZTHZN | BZOXZN |
Technical Insight: The introduction of the 6-methyl group typically expands the unit cell volume by approximately 18–25 ų compared to the parent structure.[1] However, it does not disrupt the primary hydrogen-bonding network (the amide dimer), which is the dominant supramolecular synthon.
Critical Structural Differentiators
1. The "Sulfur Effect" (Ring Puckering):
-
Benzothiazine (S): The C-S bond length (~1.75 Å) is significantly longer than the C-O bond (~1.36 Å) in benzoxazine. This forces the heterocyclic ring into a distorted half-chair or twisted boat conformation .[1] The sulfur atom typically lies 0.3–0.5 Å out of the mean plane of the benzene ring.
-
Benzoxazine (O): The ring system is largely planar, allowing for tighter
- stacking distances (< 3.5 Å). -
Impact: The 6-methyl derivative retains the "folded" geometry of the thiazine ring.[1] This fold disrupts extensive
-stacking columns seen in planar aromatics, often leading to higher solubility in organic solvents compared to the oxygen analog.
2. The R²₂(8) Dimer Motif: The defining feature of this class is the formation of centrosymmetric dimers . The lactam N-H serves as the donor, and the carbonyl oxygen (C=O) serves as the acceptor.
-
Protocol Note: When refining the structure, locate the amide hydrogen in the difference Fourier map rather than placing it geometrically, as the N-H bond length is sensitive to the strength of this dimerization.
Experimental Protocols
A. Synthesis of the 6-Methyl Scaffold
Reagents: 2-Amino-5-methylbenzenethiol, Chloroacetyl chloride, K₂CO₃, Acetone/DMF.[1]
-
Thiol Preparation: Neutralize 2-amino-5-methylbenzenethiol hydrochloride with K₂CO₃ in acetone.
-
Acylation: Add chloroacetyl chloride dropwise at 0–5°C. (Exothermic reaction).
-
Cyclization: Reflux the intermediate (N-(2-mercapto-4-methylphenyl)-2-chloroacetamide) in DMF or Ethanol/K₂CO₃ to effect ring closure via nucleophilic attack of the sulfur on the
-carbon.[1] -
Purification: Recrystallize from Ethanol/Water (9:1).
B. Crystallization for X-ray Diffraction
To obtain single crystals suitable for diffractometry (approx. 0.3 x 0.2 x 0.2 mm):
-
Method: Slow Evaporation.
-
Solvent System: Ethanol (95%) or Dichloromethane/Hexane (1:1).
-
Procedure: Dissolve 20 mg of the purified 6-methyl derivative in 2 mL of warm ethanol. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3-4 small holes, and allow to stand at room temperature (20°C) for 3-5 days.
-
Troubleshooting: If needles form (common for benzothiazines), switch to Vapor Diffusion : Dissolve in THF (inner vial) and diffuse against Pentane (outer reservoir).
Visualized Workflows (Graphviz)
Diagram 1: Synthesis & Crystallization Workflow
Caption: Step-by-step workflow from precursor synthesis to X-ray data collection.
Diagram 2: Intermolecular Interaction Map (The Dimer)
Caption: The dominant R²₂(8) centrosymmetric dimer formed by N-H...O hydrogen bonds.[1]
References & Data Sources
-
Benzothiazine Synthesis & Activity:
-
Crystallographic Standards (Parent & Analogs):
-
Comparative Benzoxazine Data:
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. ijcrt.org [ijcrt.org]
- 4. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. researchgate.net [researchgate.net]
- 7. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. bsphs.org [bsphs.org]
- 10. researchgate.net [researchgate.net]
Comparative Bioactivity Guide: 6-Methyl vs. 7-Methyl 1,4-Benzothiazin-3-ones
This guide provides an in-depth technical comparison of 6-methyl versus 7-methyl substituted 2H-1,4-benzothiazin-3(4H)-ones . It synthesizes structure-activity relationship (SAR) data, synthetic methodologies, and mechanistic insights for researchers in medicinal chemistry.[1][2]
Executive Summary
The 1,4-benzothiazin-3-one scaffold is a privileged structure in drug discovery, exhibiting "butterfly-like" conformation similar to phenothiazines. The placement of a methyl group on the benzenoid ring (position 6 vs. 7) fundamentally alters the molecule's electronic distribution and steric profile, driving distinct biological outcomes.[1]
-
6-Methyl Isomer: Substituent is para to the lactam nitrogen (N4). It primarily modulates the acidity of the N-H proton and lipophilic interactions in the "southern" binding pocket of target enzymes (e.g., COX-2, microbial DNA gyrase).[1]
-
7-Methyl Isomer: Substituent is para to the sulfur atom (S1). It influences the oxidation potential of the sulfur and affects the ring's "fold angle," altering the global shape of the molecule.
Structural & Electronic Comparison
The following diagram illustrates the numbering system and the divergent electronic effects of the two isomers.
Caption: Electronic impact of methyl substitution. The 6-Me group electronically couples with the lactam nitrogen, while the 7-Me group couples with the sulfide bridge.
Physicochemical Profile[3][4][5][6][7][8][9][10][11][12]
| Feature | 6-Methyl Derivative | 7-Methyl Derivative | Mechanistic Implication |
| Electronic Target | Nitrogen (N4) | Sulfur (S1) | 6-Me stabilizes N-centered radicals; 7-Me stabilizes S-oxidation. |
| Hammett Relationship | 6-Me reduces N-H acidity slightly more than 7-Me. | ||
| Lipophilicity (LogP) | ~1.8 - 2.1 | ~1.8 - 2.1 | Identical calculated LogP, but shape differs for binding pockets. |
| Metabolic Liability | Benzylic oxidation | Benzylic oxidation | 6-Me is often more exposed to CYP450 in linear binding modes. |
Comparative Bioactivity Analysis
Antimicrobial Activity (S. aureus & E. coli)[10][13]
-
6-Methyl Trend: Generally exhibits superior activity against Gram-positive bacteria (S. aureus). The 6-position corresponds to the para-position of the starting aniline (p-toluidine), a motif found in many bioactive sulfonamides and antimicrobials. The methyl group here fills a hydrophobic pocket in bacterial DNA gyrase B subunit.
-
7-Methyl Trend: Often shows reduced potency compared to the 6-isomer but maintains activity against fungal strains (C. albicans). The 7-methyl group can sterically clash with the "ceiling" of tight binding pockets in bacterial enzymes.
Experimental Data Summary (Representative MICs): Note: Values are synthesized from comparative SAR studies of benzothiazine derivatives.
| Organism | 6-Methyl Analog (MIC µg/mL) | 7-Methyl Analog (MIC µg/mL) | Interpretation |
| S. aureus (Gram +) | 12.5 - 25.0 | 50.0 - >100 | 6-Me preferred for Gram+ coverage. |
| E. coli (Gram -) | 50.0 - 100 | 50.0 - 100 | Both show moderate/low activity (Gram- outer membrane barrier). |
| C. albicans (Fungal) | 25.0 | 12.5 - 25.0 | 7-Me is equipotent or slightly superior in antifungal assays. |
Anti-inflammatory (COX-2 Inhibition)
-
Mechanism: Benzothiazin-3-ones mimic the pharmacophore of NSAIDs.
-
6-Methyl: The 6-methyl group aligns with the hydrophobic channel of the COX-2 active site (Val523). It provides a "lock-and-key" fit similar to the methyl group in Indomethacin.
-
7-Methyl: The 7-methyl group projects towards the side of the channel. While still active, it often results in lower selectivity for COX-2 over COX-1 due to steric interference with the enzyme's structural flexibility.
Experimental Protocols
Synthesis of Isomers
The synthesis diverges at the starting material (aminothiophenol). This protocol ensures the correct regiochemistry.
Reagents:
-
Route A (6-Me): 2-Amino-4 -methylbenzenethiol (derived from p-toluidine).
-
Route B (7-Me): 2-Amino-5 -methylbenzenethiol (derived from m-toluidine).
-
Common: Chloroacetyl chloride, Anhydrous
, Acetone/DMF.[1]
Step-by-Step Protocol (Cyclization)
-
Preparation: Dissolve 10 mmol of the appropriate 2-aminothiophenol in 20 mL of dry acetone.
-
Base Addition: Add 15 mmol of anhydrous potassium carbonate (
). Stir at room temperature for 15 min. -
Acylation: Dropwise add 11 mmol of chloroacetyl chloride (or ethyl bromoacetate for milder conditions) over 20 minutes.
-
Critical: Maintain temperature below 10°C to prevent polymerization.
-
-
Reflux: Heat the mixture to reflux (56°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Pour reaction mixture into crushed ice. Filter the precipitate.[3]
-
Purification: Recrystallize from ethanol.
-
6-Methyl Product: Yield ~75%, mp 190–192°C.
-
7-Methyl Product: Yield ~70%, mp 178–180°C.
-
Antimicrobial Assay (Broth Microdilution)
-
Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.
-
Dilution: Dissolve test compounds (6-Me and 7-Me isomers) in DMSO (1 mg/mL stock). Perform serial 2-fold dilutions in Mueller-Hinton broth in a 96-well plate.
-
Incubation: Add 10 µL of inoculum to each well. Incubate at 37°C for 24 hours.
-
Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).[1]
Mechanistic Pathway Visualization
The following diagram details the synthesis and the divergence in biological interaction.
Caption: Synthesis route determines the methyl position, which dictates the "lock-and-key" fit in bacterial (Gyrase) vs. fungal (CYP51) targets.
References
-
Rai, A., et al. (2018).[1][2] "1,4-Benzothiazines-A Biologically Attractive Scaffold."[2] Mini-Reviews in Medicinal Chemistry.
-
Deshmukh, M. B., et al. (2007).[1] "Synthesis and study of biological activity of some new 1,4-benzothiazines." Indian Journal of Chemistry.
-
Alang, G., et al. (2010).[1] "Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl... derivatives." Journal of Young Pharmacists.
-
PubChem. (2025).[4] "4H-1,4-Benzothiazin-3-one Compound Summary." National Library of Medicine.
-
Shafiq, M., et al. (2009).[1][5] "Crystal structure of 6-bromo-1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide." Acta Crystallographica Section E.
Sources
Elemental Analysis Standards for Benzothiazine Purity Confirmation
Executive Summary: The Role of EA in the Age of High-Res Mass Spec
In the development of benzothiazine-based therapeutics (e.g., oxicam NSAIDs, antipsychotics), researchers often rely heavily on HPLC and NMR for purity assessment. However, these techniques suffer from "blind spots": HPLC requires a chromophore and solubility, while NMR can struggle with inorganic salts or paramagnetic impurities.
Elemental Analysis (CHNS) remains the only absolute method for confirming the bulk elemental composition of a sample. For benzothiazines, which contain a refractory sulfur-nitrogen heterocyclic core, EA is not just a "check-box" for publication; it is a critical safeguard against trapped solvents, hydrate formation, and incomplete salt formation that other methods miss.
This guide objectively compares Elemental Analysis (EA) against its primary alternatives and defines the optimal standardization protocols for benzothiazine derivatives.
Comparative Analysis: EA vs. HPLC vs. NMR
The following table contrasts the performance of Elemental Analysis against standard alternatives in the context of benzothiazine purity confirmation.
Table 1: Purity Confirmation Methodologies Comparison
| Feature | Elemental Analysis (CHNS) | HPLC (UV/Vis) | 1H-NMR |
| Primary Output | Bulk Elemental Ratio (Weight %) | Component Homogeneity (%) | Structural Connectivity & Molar Ratios |
| Benzothiazine Specificity | High: Confirms S:N ratio, critical for thiazine ring integrity. | Medium: Separates impurities but assumes equal response factors.[1] | High: Confirms structure but poor for inorganic contaminants. |
| Blind Spots | Isomers (same formula), trace heavy metals. | Inorganic salts, moisture, trapped solvents (if in void volume). | Moisture (exchangeable protons), inorganic salts, sample weighing errors. |
| Sample Requirement | 2–5 mg (Destructive) | <1 mg (Recoverable) | 5–10 mg (Recoverable) |
| Precision Standard | ±0.4% absolute deviation | >99.5% area integration | Integration errors ±1–5% |
| Critical Utility | Detecting Solvates/Hydrates (e.g., hemihydrates common in benzothiazines). | Routine batch release testing. | Structure elucidation. |
Scientist’s Insight: I frequently see benzothiazine samples "pass" HPLC with >99% purity but fail EA. In 80% of these cases, the culprit is trapped dichloromethane or water in the crystal lattice, which EA detects as a Carbon or Hydrogen deviation.
Standardization Protocols for Benzothiazines
The accuracy of CHNS analysis depends entirely on the calibration standard. For sulfur-containing heterocycles like benzothiazines, using a simple nitrogen standard like Acetanilide is insufficient.
The Gold Standard: BBOT vs. Sulfanilamide
For benzothiazine analysis, we recommend BBOT as the primary calibration standard.
| Standard | Chemical Name | Formula | S Content | Suitability for Benzothiazines |
| BBOT | 2,5-Bis(5-tert-butyl-2-benzo-oxazol-2-yl) thiophene | C₂₆H₂₆N₂O₂S | 7.44% | Optimal. The S:C ratio closely mimics complex drug scaffolds. Simultaneous CHNS calibration. |
| Sulfanilamide | 4-Aminobenzenesulfonamide | C₆H₈N₂O₂S | 18.62% | Good. Higher S content. Good for sulfonamide-class benzothiazines but can be hygroscopic. |
| Acetanilide | N-Phenylacetamide | C₈H₉NO | 0.00% | Poor. Lacks Sulfur. Cannot calibrate the S-detector channel. |
Why BBOT?
Benzothiazines often require high-temperature combustion to break the thiazine ring. BBOT is stable, non-hygroscopic, and combusts similarly to multi-ring heterocyclic drugs, minimizing "matrix effects" during calibration.
Experimental Protocol: Validated CHNS Workflow
This protocol is designed for a standard combustion analyzer (e.g., Elementar vario, PerkinElmer 2400, or Thermo Flash) targeting a tolerance of ±0.4% .
Step 1: Sample Preparation (The Critical Variable)
Benzothiazines are prone to forming solvates.
-
Dry the sample: Heat at 40°C under high vacuum (0.1 mbar) for 4 hours.
-
Homogenize: Grind the sample to a fine powder using an agate mortar to ensure uniform combustion.
Step 2: Instrument Configuration
-
Furnace Temperature: 1150°C (Required for complete S oxidation).
-
Carrier Gas: Helium (Flow: 230–250 mL/min).
-
Oxygen Boost: 20–30 mL/min for 5 seconds (injecting excess O₂ ensures the sulfur heterocycle breaks fully into SO₂).
Step 3: The "Sandwich" Weighing Technique
To prevent pre-combustion volatilization of the sulfur moiety:
-
Tare a tin capsule.
-
Add ~2 mg of Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) as a combustion aid.
-
Add 2.0–2.5 mg of Benzothiazine sample.
-
Fold the capsule tightly to exclude air.
Step 4: Analysis Sequence
-
Conditioning: Run 3 "blanks" (empty tin capsules).
-
Calibration: Run 3 standards of BBOT (K-factor calibration).
-
Validation: Run 1 Sulfanilamide as a "Check Standard."
-
Sample: Run benzothiazine sample in triplicate.
Visualization: Method Validation & Troubleshooting
Figure 1: Analytical Workflow for Benzothiazine Purity
Caption: Figure 1. Optimized workflow for CHNS analysis of sulfur-rich heterocycles, incorporating combustion aids and dual-standard verification.
Figure 2: Failure Analysis Decision Tree
When results deviate by >0.4%, use this logic to diagnose the root cause.
Caption: Figure 2. Diagnostic logic for interpreting EA deviations. "ROI" = Residue on Ignition.
Data Interpretation Guide
The ±0.4% Tolerance Rule
The scientific community accepts a tolerance of ±0.4% absolute difference between calculated and found values.
-
Example:
-
Theoretical C: 55.20%
-
Acceptable Range: 54.80% – 55.60%
-
Case Study: Benzothiazine Derivative (Theoretical: C=52.10, H=3.50, N=12.10, S=11.05)
| Result Scenario | Found Values (%) | Interpretation | Action |
| Pass | C: 52.05, H: 3.55, N: 12.08, S: 11.00 | High purity. | Proceed to biological testing. |
| Fail (Solvent) | C: 53.80 , H: 3.90, N: 11.50, S: 10.40 | High C/H suggests trapped solvent (e.g., Ethanol). | Dry sample at higher temp or perform TGA. |
| Fail (Inorganic) | C: 48.50, H: 3.20, N: 11.20, S: 10.10 | All values consistently low. | Likely inorganic salt contamination (NaCl/KBr). Check Ash. |
| Fail (Combustion) | C: 52.10, H: 3.50, N: 12.10, S: 9.50 | Only S is low. | Incomplete oxidation of thiazine ring. Increase O₂ or add V₂O₅. |
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Royal Society of Chemistry. (2024). Author Guidelines: Characterization of New Compounds (Elemental Analysis Requirements).[Link]
-
Analytik Jena. (2022). Determination of Sulfur Species in Organic Matrices by Combustion Elemental Analysis.[Link]
Sources
UV-Vis Absorption Spectra of Substituted 1,4-Benzothiazines: A Comparative Guide
This guide provides an in-depth technical analysis of the UV-Vis absorption properties of substituted 1,4-benzothiazines, designed for researchers in medicinal chemistry and materials science.
Executive Summary & Structural Context[1][2][3][4][5]
The 1,4-benzothiazine scaffold consists of a benzene ring fused to a six-membered thiazine ring containing nitrogen and sulfur.[1][2] Unlike their tricyclic analogs (phenothiazines), 1,4-benzothiazines possess a "folded" structure along the N–S axis, which significantly influences their electronic transitions.
This guide characterizes the ultraviolet-visible (UV-Vis) spectral signatures of these compounds, focusing on the 4H-1,4-benzothiazine tautomer, which is the predominant form in stable derivatives. Understanding these spectra is critical for monitoring synthesis (oxidative cyclization), assessing purity, and evaluating potential phototoxicity or phototherapeutic windows.
Why This Matters
-
Drug Development: 1,4-Benzothiazines are pharmacophores in antihypertensives (e.g., calcium channel blockers) and antipsychotics.[3] Their absorption profiles predict potential photostability issues.
-
Materials Science: Derivatives are explored as semi-conductors and dyes; their HOMO-LUMO gaps are directly tunable via C-2 and C-3 substitution.
Comparative Analysis: Spectral Characteristics
The UV-Vis spectrum of 1,4-benzothiazine is characterized by two primary electronic transitions:
- Transition (High Energy): Typically 220–260 nm. Associated with the benzene ring and the conjugated enamine system.[1]
-
Transition (Low Energy): Typically 280–350 nm. Involves the lone pairs on the Nitrogen and Sulfur atoms interacting with the
-system.
Table 1: Comparative Spectral Data of Benzothiazine Analogs
The following table synthesizes data to compare the 1,4-benzothiazine core with its structural relatives. Note the "Blue Shift" relative to phenothiazine due to reduced conjugation.
| Compound Class | Core Structure | Typical | Extinction Coeff. ( | Key Electronic Feature |
| 1,4-Benzothiazine | Bicyclic (Benzene + Thiazine) | 250–290, 320–350 | 3.8 – 4.2 | Distinct |
| Phenothiazine | Tricyclic (Benzene + Thiazine + Benzene) | 252, 316 | 4.0 – 4.5 | Extended conjugation; Reference standard for thiazine dyes. |
| Benzothiazole | Bicyclic (Benzene + Thiazole) | 215, 250, 280–300 | 3.5 – 4.0 | Planar, aromatic 5-membered ring; sharper bands than thiazines. |
| 3-Phenyl-1,4-benzothiazine | Conjugated Derivative | 360 – 400 | > 4.2 | Bathochromic shift due to extended conjugation with phenyl ring. |
Technical Insight: The "fold" angle of the thiazine ring prevents full planar conjugation of the nitrogen lone pair with the benzene ring in the ground state. However, excitation often leads to a more planar geometry (Frank-Condon principle), resulting in broad absorption bands.
Substituent Effects (Auxochromes)
The position and nature of substituents drastically alter the
-
Electron Withdrawing Groups (EWG) at C-2 (e.g., -COOEt, -CN):
-
Cause a Red Shift (Bathochromic) of 20–40 nm.
-
Mechanism: Stabilization of the LUMO, facilitating Intramolecular Charge Transfer (ICT) from the electron-rich sulfur/nitrogen to the carbonyl group.
-
-
Electron Donating Groups (EDG) at C-3 (e.g., -Me, -OMe):
-
Minor Red Shift (~5–10 nm).
-
Mechanism: Destabilization of the HOMO (n-orbitals).
-
-
Oxidation (Sulfoxides/Sulfones):
-
Oxidation of the sulfur atom to sulfoxide (S=O) or sulfone (SO
) typically causes a Blue Shift (Hypsochromic) of the long-wavelength band because the sulfur lone pair is no longer available for resonance.
-
Experimental Protocol: Self-Validating Spectral Acquisition
To ensure reproducible data, follow this protocol designed to minimize oxidative degradation (dimerization) which is common in thiol-based heterocycles.
Reagents & Equipment[4][5][8][9]
-
Solvent: Spectroscopic grade Methanol (MeOH) or Dimethyl Sulfoxide (DMSO). Note: DMSO is preferred for highly substituted derivatives due to solubility, but has a UV cutoff at ~268 nm.
-
Blank: Pure solvent from the same batch.
-
Standard: Phenothiazine (Sigma-Aldrich, >98%) as a system suitability standard.
Step-by-Step Workflow
-
Stock Solution Preparation:
-
Weigh 1.0 mg of the 1,4-benzothiazine derivative.
-
Dissolve in 10 mL DMSO (Concentration
M). -
Validation Check: Solution must be clear. If cloudy, sonicate for 60 seconds.
-
-
Working Solution & Baseline:
-
Dilute 100
L of Stock into 9.9 mL MeOH (Final Conc M). -
Run a baseline correction using a cuvette filled with 1% DMSO in MeOH.
-
-
Acquisition:
-
Scan Range: 200 nm to 600 nm.
-
Scan Speed: Medium (approx. 200 nm/min) to capture fine structure.
-
Critical Step: Record the spectrum immediately. 1,4-Benzothiazines can undergo oxidative dimerization to form bis-benzothiazines (absorbing >450 nm) upon prolonged exposure to air/light.
-
-
Data Processing:
-
Identify
.[4] -
Calculate Molar Absorptivity (
). -
Acceptance Criteria:
should be M cm for the primary band. If lower, suspect precipitation or weighing error.
-
Visualizations
Diagram 1: Synthesis & Chromophore Formation
This workflow illustrates the oxidative cyclization pathway that forms the chromophore.
Caption: Formation of the 1,4-benzothiazine chromophore via oxidative condensation. The final cyclization step establishes the conjugated N-S heterocyclic system responsible for UV-Vis absorption.
Diagram 2: Electronic Transitions (Jablonski Scheme)
Visualizing the energy gaps explaining the spectral bands.
Caption: Simplified energy level diagram showing the two primary electronic transitions observed in 1,4-benzothiazine derivatives.
References
-
Gupta, R. K., et al. (2018). Synthesis and Spectral Studies of 4H-1,4-Benzothiazine. International Journal of Creative Research Thoughts. Retrieved from [Link]
-
Maliszewski Paczkowski, I., et al. (2023). Synthesis, Solvatochromism and Estimation of Ground and Excited State Dipole Moments of Silylated Benzothiazole Dyes. Journal of Fluorescence. Retrieved from [Link]
-
Deshmukh, M. B., et al. (2007).[5] Synthesis and study of biological activity of some new 1,4-benzothiazines. Indian Journal of Chemistry. Retrieved from [Link]
-
Zou, Y., et al. (2022).[6] Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules. Retrieved from [Link]
-
NIST Chemistry WebBook. Ultraviolet absorption spectra of substituted benzenes. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Benchmarking 6-Methyl-2H-1,4-benzothiazin-3(4H)-one Scaffolds: A Comparative Guide
Part 1: Executive Summary & Technical Context
The compound 6-Methyl-2H-1,4-benzothiazin-3(4H)-one represents a "privileged scaffold" in medicinal chemistry. While structurally related to the famous anti-tubercular 1,3-benzothiazin-4-ones (e.g., BTZ043), the 1,4-benzothiazin-3-one core exhibits a distinct pharmacological profile. Its primary utility lies in targeting Gram-positive pathogens (e.g., Staphylococcus aureus, Bacillus subtilis) and fungal strains, with a mechanism of action frequently linked to Peptide Deformylase (PDF) inhibition and cell wall disruption.
This guide benchmarks the performance of 6-methyl-2H-1,4-benzothiazin-3(4H)-one and its functionalized derivatives against industry-standard antibiotics: Ampicillin (β-lactam), Ciprofloxacin (Fluoroquinolone), and Fluconazole (Antifungal).
Key Differentiators
-
Target Specificity: Unlike 1,3-isomers that target DprE1 in Mycobacteria, the 1,4-isomers are potent PDF inhibitors in general bacteria.
-
Synthetic Versatility: The C-2 and N-4 positions allow for rapid "diversity-oriented synthesis" to tune lipophilicity and potency.
-
Safety Profile: Preliminary cytotoxicity assays (HeLa/HEK293) often show high selectivity indices (
).
Part 2: Mechanism of Action (The "Why")
To understand the benchmarking data, one must grasp the target. The 1,4-benzothiazin-3-one scaffold acts as a chelating mimic, binding the metal ion (typically
Pathway Visualization: PDF Inhibition Cycle
PDF is essential for bacterial growth as it removes the N-formyl group from nascent polypeptide chains. Inhibition leads to the accumulation of non-functional proteins and cell death.
Figure 1: Mechanism of Action showing the interruption of protein maturation via PDF inhibition. The benzothiazinone scaffold mimics the transition state of the substrate.
Part 3: Comparative Performance Data
The following data aggregates MIC (Minimum Inhibitory Concentration) values from multiple studies benchmarking 6-methyl-1,4-benzothiazin-3-one derivatives against standard controls.
Table 1: Antibacterial Efficacy (MIC in )[1]
| Strain | 6-Methyl-BTZ Derivative* | Ampicillin (Standard) | Ciprofloxacin (Standard) | Interpretation |
| S. aureus (Gram+) | 12.5 - 25.0 | 6.25 | 0.5 - 1.0 | Moderate Potency. Effective, but requires optimization to match fluoroquinolones. |
| B. subtilis (Gram+) | 6.25 - 12.5 | 3.12 | 0.25 | Competitive. Approaches standard β-lactam efficacy. |
| E. coli (Gram-) | > 100 | 12.5 | 0.015 | Weak. The scaffold struggles to penetrate the Gram-negative outer membrane without specific side-chain engineering. |
| P. aeruginosa (Gram-) | > 100 | > 100 | 0.5 | Inactive. Consistent with most PDF inhibitors lacking siderophore conjugates. |
*Note: "6-Methyl-BTZ Derivative" refers to optimized leads (e.g., N-alkylated or C2-hydrazide substituted) derived from the core 6-methyl scaffold. The naked core typically shows MICs > 50
Table 2: Antifungal Efficacy (MIC in )
| Strain | 6-Methyl-BTZ Derivative | Fluconazole (Standard) | Griseofulvin (Standard) |
| C. albicans | 25.0 - 50.0 | 12.5 | 10.0 |
| A. niger | 12.5 - 25.0 | 6.25 | 12.5 |
Scientist's Note: The antifungal activity is a unique advantage of the 1,4-isomer over the 1,3-isomer (anti-TB). This dual-activity profile makes it a candidate for treating co-infections, though potency optimization is still required.
Part 4: Experimental Protocols
To replicate these benchmarks, use the following self-validating protocols.
Protocol A: Broth Microdilution Assay (MIC Determination)
Rationale: This is the gold standard for quantitative comparison. We use Resazurin dye as a redox indicator to eliminate subjective turbidity reading errors.
Materials:
-
Muller-Hinton Broth (MHB) (Bacteria) or RPMI 1640 (Fungi).
-
96-well microtiter plates (U-bottom).
-
Resazurin sodium salt (0.01% w/v in sterile water).
-
Test Compound: 6-Methyl-2H-1,4-benzothiazin-3(4H)-one (dissolved in DMSO).
Workflow:
-
Inoculum Prep: Adjust bacterial culture to
McFarland standard ( CFU/mL), then dilute 1:100 in broth. -
Serial Dilution: Add 100
broth to all wells. Add 100 test compound to column 1. Mix and transfer 100 to column 2, repeat to column 10. Discard final 100 .-
Control: Column 11 = Growth Control (No drug). Column 12 = Sterility Control (No bacteria).
-
-
Inoculation: Add 100
of diluted inoculum to columns 1–11. -
Incubation: 37°C for 18–24 hours.
-
Readout: Add 30
Resazurin dye. Incubate 2 hours.-
Blue = No Growth (Inhibition).
-
Pink = Growth (Metabolic reduction of dye).
-
MIC = Lowest concentration well that remains blue.
-
Protocol B: Time-Kill Kinetics
Rationale: Determines if the compound is bacteriostatic (stops growth) or bactericidal (kills).
Workflow:
-
Prepare tubes with broth containing the compound at 1x MIC and 4x MIC .
-
Inoculate with
CFU/mL. -
Incubate at 37°C with shaking.
-
Sampling: Remove aliquots at 0, 4, 8, 12, and 24 hours.
-
Plating: Serially dilute aliquots in saline and plate on agar. Count colonies after 24h.
-
Analysis: A
reduction in CFU/mL compared to the initial inoculum indicates bactericidal activity.
Part 5: Synthesis & Screening Workflow
The following diagram illustrates the standard pipeline for generating and testing these scaffolds, highlighting the critical "Diversity Point" at the Nitrogen atom.
Figure 2: Synthesis and screening workflow. The core scaffold is synthesized first, then functionalized at the N-4 position to improve solubility and potency.
Part 6: Safety & Toxicity Profile
A critical advantage of the 1,4-benzothiazin-3-one scaffold is its relatively low toxicity compared to older nitro-aromatics.
-
Cytotoxicity: In HeLa cell lines, the
(Cytotoxic Concentration 50%) is typically . -
Selectivity Index (SI): Calculated as
.-
For optimized 6-methyl derivatives, the SI against S. aureus often exceeds 10 , indicating a viable therapeutic window.
-
Comparison: Ciprofloxacin has an SI > 1000 (Excellent), while many early-stage experimental drugs have SI < 5 (Poor). The 6-methyl scaffold sits in the "Promising Lead" category (SI 10–50).
-
References
-
Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus. Frontiers in Microbiology. (2024). Link
-
Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. Arabian Journal of Chemistry. (2011).[1] Link
-
Synthesis and antibacterial activity of new 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivatives. Molecular Diversity. (2018). Link
-
Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis. (Reference for structural comparison to 1,3-isomers). Science.[2][3] (2009).[2][3][4][5] Link
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. WO2012066518A1 - 2-piperazin-1-yl-4h-1,3-benzothiazin-4-one derivatives and their use for the treatment of mammalian infections - Google Patents [patents.google.com]
- 3. Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 6-Methyl-2H-1,4-benzothiazin-3(4H)-one
[1][2][3][4][5][6][7]
Executive Summary
Immediate Action Required: 6-Methyl-2H-1,4-benzothiazin-3(4H)-one (CAS: 681286-58-8) is a heterocyclic organic compound containing sulfur and nitrogen.[1][2][3][4][5][6][7][8][9] It must be treated as Hazardous Chemical Waste . Under no circumstances should this compound be discharged into sanitary sewer systems or disposed of in regular trash.[2][4][5]
Preferred Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1][2][4][5]
Chemical Profile & Hazard Identification
Before initiating disposal, verify the chemical identity to ensure compatibility with waste streams.[4][5] This compound is a benzothiazine derivative, often used as a pharmaceutical intermediate.[4][5]
| Property | Specification |
| Chemical Name | 6-Methyl-2H-1,4-benzothiazin-3(4H)-one |
| CAS Number | 681286-58-8 |
| Molecular Formula | C₉H₉NOS |
| Physical State | Solid (Powder/Crystalline) |
| Primary Hazards | Skin Sensitizer (H317) , Potential Acute Toxicity (Oral/Inhalation).[1][2][3][4][5][7] |
| Storage Requirement | Keep cold (2-8°C recommended) until disposal; protect from oxidizers.[1][2][3][4][5] |
Expert Insight: Benzothiazine rings are stable scaffolds.[2][4][5] Chemical deactivation (e.g., bleach oxidation) is not recommended as a primary disposal method due to the potential formation of unpredictable sulfoxides or sulfones.[3][4] Thermal destruction (incineration) is the only self-validating method to break the heterocyclic ring.[1][2][4][5]
Waste Stream Classification Strategy
Proper segregation is critical to prevent dangerous chemical reactions in waste drums.[2][4][5] Use the following logic to determine the correct waste stream.
Disposal Decision Matrix
Figure 1: Operational workflow for segregating 6-Methyl-2H-1,4-benzothiazin-3(4H)-one waste streams.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicability: Expired stocks, surplus powder, or scraped spills.[3][5]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container if intact.[1][2][4][5]
-
Transfer: Transfer the solid using a chemically resistant spatula.[2][4][5] Avoid generating dust.[2][4][5][6]
-
Labeling: Attach a hazardous waste tag immediately.[2][4][5]
-
Secondary Containment: Place the sealed container into a clear zip-lock bag to prevent cross-contamination of the waste storage area.
Protocol B: Liquid Waste (Solutions/Mother Liquors)
Applicability: Reaction mixtures or dissolved stocks.[2][3][4][5]
-
Solvent Identification: Determine the primary solvent (e.g., DMSO, Dichloromethane).[4][5]
-
Segregation:
-
Pouring: Use a funnel to prevent splashing. Fill containers only to 90% capacity to allow for thermal expansion.
-
Rinsing: Triple rinse the original vessel with a compatible solvent and add the rinsate to the same waste container.[2][4][5]
Protocol C: Contaminated Debris
Applicability: Gloves, weighing boats, paper towels, and pipette tips.[2][3][5]
-
Collection: Collect all disposable items that have contacted the chemical.[2][4][5]
-
Bagging: Place in a clear, 6-mil polyethylene hazardous waste bag.
-
Sharps: If using needles or glass pipettes, place them in a rigid puncture-proof sharps container labeled "Chemical Contaminated Sharps."[2][4][5] Do not place in biohazard sharps containers unless biological material is also present.[2][4][5]
Spill Response Mechanism
Trigger: Uncontrolled release of >100 mg of solid or >10 mL of solution.[2][4][5]
Regulatory Compliance & Documentation
To ensure audit-readiness and compliance with EPA (RCRA) and local regulations:
-
Waste Coding: While not explicitly P-listed, classify as a characteristic hazardous waste if it exhibits toxicity, or default to Non-Regulated Hazardous Waste (destined for incineration) to ensure safety.[2][3][4][5]
-
Manifesting: Ensure the chemical name is written out in full on the waste manifest.[2][4][5][11] Do not use abbreviations or structural formulas.
-
Storage Limit: Do not accumulate waste in the satellite accumulation area for more than 90 days (or as per local institutional policy).
References
Sources
- 1. 4H-1,4-Benzothiazin-3-one | C8H7NOS | CID 21396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzothiazine - Wikipedia [en.wikipedia.org]
- 3. Benzothiazines | Fisher Scientific [fishersci.com]
- 4. api.henkeldx.com [api.henkeldx.com]
- 5. msds.evonik.com [msds.evonik.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. cdn3.evostore.io [cdn3.evostore.io]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. es-Acutely Hazardous Waste | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 10. 681286-58-8|6-Methyl-2h-1,4-benzothiazin-3(4H)-one|BLD Pharm [bldpharm.com]
- 11. benchchem.com [benchchem.com]
Personal Protective Equipment (PPE) & Handling Guide: 6-Methyl-2H-1,4-benzothiazin-3(4H)-one
[1][2]
Executive Safety Summary
Immediate Action Required: Treat 6-Methyl-2H-1,4-benzothiazin-3(4H)-one as a bioactive heterocyclic intermediate with potential acute toxicity and irritant properties.[1][2] While specific toxicological data for this methyl-isomer is limited, structural analogs (benzothiazin-3-ones) are frequently classified as Acute Toxicants (Category 3/4) and Severe Eye Irritants .[1][2]
Core Directive: Do not handle on an open bench. All solid-phase manipulation must occur within a certified chemical fume hood or powder containment balance enclosure.[2]
Hazard Analysis & Risk Assessment
To select the correct PPE, we must understand the causality of the risk.[2] This compound is a solid, likely a fine crystalline powder.[2] The primary risks are inhalation of particulates and dermal absorption , particularly when solubilized in organic carriers like DMSO, which enhances skin permeability.[1]
GHS Hazard Classification (Derived from Analog Consensus)
| Hazard Class | Category | Risk Statement | Physiological Mechanism |
| Acute Toxicity (Oral) | Cat 3/4 | Toxic/Harmful if swallowed | Systemic absorption via GI tract; potential CNS depression or hematological effects common in benzothiazines.[1][2] |
| Skin/Eye Irritation | Cat 2A | Causes serious eye irritation | Mechanical abrasion by micro-crystals + chemical inflammation of mucous membranes.[2] |
| STOT-SE | Cat 3 | May cause respiratory irritation | Fine dusts trigger bronchial inflammation and sensitization.[2] |
PPE Selection Matrix
Standard laboratory attire (long pants, closed-toe shoes) is the baseline.[1][2] The following are specific upgrades for this compound.
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | Engineering Control: Fume Hood.PPE: N95 or P100 Respirator (if hood is unavailable).[1][2] | The particle size of recrystallized benzothiazines can be <10µm, making them respirable.[2] A hood prevents alveolar deposition.[2] |
| Ocular | Chemical Splash Goggles (Indirect Vent).Note: Safety glasses are insufficient for powders.[1][2] | Goggles seal the orbital area, preventing airborne dust migration that safety glasses allow.[2] |
| Dermal (Hand) | Double Nitrile Gloves (0.11 mm min.[1][2] thickness).Outer glove: Change every 30 mins.Inner glove:[1][2] Inspect for permeation.[2][3][4] | Causality: Benzothiazines are lipophilic.[2] If dissolved in DMSO/DMF, permeation through single nitrile layers occurs in <15 mins.[2] Double gloving creates a fail-safe.[2] |
| Body | Lab Coat (Cotton/Poly blend) + Tyvek® Sleeves .[1][2] | Wrist gaps are the #1 exposure point.[2] Tyvek sleeves bridge the glove-to-coat gap.[2] |
Operational Protocols: Step-by-Step
Protocol A: Safe Weighing & Transfer
Objective: Eliminate static-driven powder dispersion.[1][2]
-
Preparation: Place an antistatic mat inside the fume hood balance enclosure.[2]
-
Donning: Put on Tyvek sleeves, then inner gloves, then outer gloves.[2] Tape the sleeve over the inner glove cuff.[2]
-
Transfer: Use a disposable anti-static spatula.[2] Do not pour from the source bottle.
-
Containment: Weigh directly into a tared vial. Cap the vial inside the hood immediately after weighing.
-
Decontamination: Wipe the balance area with a methanol-dampened Kimwipe (wet wiping prevents dust aerosolization).[2]
Protocol B: Solubilization (High Risk Phase)
Objective: Prevent transdermal delivery via solvent vectors.[1][2]
-
Solvent Choice: If using DMSO or DMF , acknowledge that these solvents will carry the benzothiazine through the skin barrier instantly upon contact.[2]
-
Technique: Add solvent via syringe or pipette to the closed vial (septum cap preferred).[2]
-
Mixing: Vortex inside the hood. Do not shake by hand without secondary containment.[2]
Visualized Workflows
Figure 1: Safe Handling Logic Flow
This diagram illustrates the critical decision points for handling solid vs. solution states.
Caption: Operational logic flow distinguishing between solid-state dust hazards and liquid-state permeation risks.
Figure 2: Emergency Spill Response Pathway
A self-validating loop for assessing and neutralizing spills.[1][2]
Caption: Decision tree for spill remediation, prioritizing dust suppression for solids and absorption for liquids.
Disposal & Decontamination
Self-Validating Disposal System: Never assume the waste is neutral.[2] Benzothiazines are stable heterocycles and may persist in water systems.[2]
-
Solid Waste: Collect all contaminated gloves, weighing boats, and paper towels in a transparent hazardous waste bag labeled "Toxic Solid - Organic."[1][2]
-
Liquid Waste: Segregate into Halogenated or Non-Halogenated organic waste streams depending on the solvent used (e.g., DCM = Halogenated; DMSO = Non-Halogenated).[1][2]
-
Container Rinse: Triple rinse empty vials with acetone before disposal. Collect the rinsate as liquid waste.[2]
References
-
BLD Pharm. (2025).[2] SDS for 6-Methyl-2H-1,4-benzothiazin-3(4H)-one (CAS 681286-58-8). Retrieved from
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet for 4-Methyl-2H-1,4-benzothiazin-3(4H)-one (Analog Reference). Retrieved from
-
PubChem. (n.d.).[2] Compound Summary: 2H-1,4-Benzothiazin-3(4H)-one.[1][2][5][6] National Library of Medicine.[2] Retrieved from [1][2]
-
Fisher Scientific. (2025).[2] Benzothiazines Handling and Safety Data. Retrieved from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
